molecular formula C3H5N3OS B1313958 5-Methoxy-1,3,4-thiadiazol-2-amine CAS No. 16841-84-2

5-Methoxy-1,3,4-thiadiazol-2-amine

Cat. No.: B1313958
CAS No.: 16841-84-2
M. Wt: 131.16 g/mol
InChI Key: DRHLSQJZTGPDMP-UHFFFAOYSA-N
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Description

5-Methoxy-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C3H5N3OS and its molecular weight is 131.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3OS/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHLSQJZTGPDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495907
Record name 5-Methoxy-1,3,4-thiadiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16841-84-2
Record name 5-Methoxy-1,3,4-thiadiazol-2-amine
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Record name 5-methoxy-1,3,4-thiadiazol-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-Methoxy-1,3,4-thiadiazol-2-amine. Due to the limited availability of specific experimental data for this particular compound, this guide also incorporates general characteristics and methodologies applicable to the broader class of 2-amino-1,3,4-thiadiazole derivatives, offering a foundational understanding for researchers.

Core Chemical Properties

While specific, experimentally determined physical properties for this compound are not widely documented, the following table summarizes its fundamental chemical identifiers.[1][2]

PropertyValue
IUPAC Name This compound
CAS Number 16841-84-2
Molecular Formula C₃H₅N₃OS
Molecular Weight 131.16 g/mol
Purity ≥97% (as commercially available)[1]

Synthesis and Reactivity

The synthesis of this compound is expected to follow established protocols for the formation of the 2-amino-1,3,4-thiadiazole ring system. A common and versatile method involves the cyclization of a thiosemicarbazide precursor with a suitable carboxylic acid or its derivative. In the case of this compound, the corresponding starting material would be methoxyacetic acid or a related activated form.

The 2-amino-1,3,4-thiadiazole core is a reactive scaffold, with the primary amino group being a key site for further chemical modifications. This allows for the synthesis of a wide array of derivatives with diverse biological activities. The reactivity of this scaffold is crucial for its role as a building block in medicinal chemistry.[3][4]

General Synthetic Workflow

The following diagram illustrates a generalized one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

SynthesisWorkflow General Synthesis of 2-Amino-5-Substituted-1,3,4-thiadiazoles cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Thiosemicarbazide Thiosemicarbazide Mixing Mixing of Reactants Thiosemicarbazide->Mixing CarboxylicAcid R-COOH (e.g., Methoxyacetic Acid) CarboxylicAcid->Mixing CyclizingAgent Cyclizing/Dehydrating Agent (e.g., H₂SO₄, PPA, PCl₅) Reaction Cyclization Reaction CyclizingAgent->Reaction Solvent Solvent (Optional) Solvent->Reaction Heat Heat Heat->Reaction Mixing->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification FinalProduct 2-Amino-5-R-1,3,4-thiadiazole (e.g., this compound) Purification->FinalProduct

Caption: General workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Experimental Protocols

While a specific protocol for this compound is not available, the following is a generalized procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles that can be adapted. This method involves the oxidative cyclization of a thiosemicarbazone intermediate.

Objective: To synthesize a 2-amino-5-substituted-1,3,4-thiadiazole.

Materials:

  • Substituted aldehyde or carboxylic acid

  • Thiosemicarbazide

  • Dehydrating/cyclizing agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentachloride)

  • Appropriate solvents (e.g., ethanol, water)

  • Neutralizing agent (e.g., sodium bicarbonate, ammonia solution)

Procedure:

  • Formation of Thiosemicarbazone (if starting from an aldehyde):

    • Dissolve the substituted aldehyde in a suitable solvent like ethanol.

    • Add an equimolar amount of thiosemicarbazide.

    • A catalytic amount of acid (e.g., a few drops of sulfuric acid) can be added to facilitate the reaction.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The resulting thiosemicarbazone precipitate is filtered, washed, and dried.

  • Cyclization to form the 1,3,4-Thiadiazole Ring:

    • The thiosemicarbazone (or a direct mixture of the carboxylic acid and thiosemicarbazide) is carefully added to a dehydrating/cyclizing agent. For instance, using polyphosphoric acid, the mixture is heated, typically between 80-120°C.[5]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

  • Work-up and Purification:

    • The cooled reaction mixture is cautiously poured into ice-water.

    • The acidic solution is then neutralized with a suitable base (e.g., concentrated ammonia or sodium bicarbonate solution) to a pH of 8-9.

    • The precipitated crude product is collected by filtration.

    • The solid is washed with cold water and dried.

    • Purification is typically achieved by recrystallization from a suitable solvent such as ethanol to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Biological Activity of the 2-Amino-1,3,4-Thiadiazole Scaffold

The 2-amino-1,3,4-thiadiazole moiety is a well-established pharmacophore and is present in a variety of compounds with a broad spectrum of biological activities.[3][4][6][7] While specific studies on this compound are lacking, the core structure suggests potential for similar activities. The following table summarizes the known biological activities of this class of compounds.

Biological ActivityDescription
Antimicrobial Derivatives have shown significant activity against a range of bacteria and fungi, including resistant strains.[3][4][6]
Antiviral Certain derivatives have demonstrated inhibitory effects against various viruses, including HIV-1 and Human Cytomegalovirus (HCMV).[8]
Anticancer The scaffold is found in compounds with cytotoxic activity against various cancer cell lines.
Anti-inflammatory Some derivatives exhibit anti-inflammatory properties.[7]
Anticonvulsant The 1,3,4-thiadiazole ring is a component of some compounds with anticonvulsant activity.
Antitubercular Certain derivatives have been investigated for their activity against Mycobacterium tuberculosis.[8]

Logical Relationship of Biological Activity:

The diverse biological activities of the 2-amino-1,3,4-thiadiazole scaffold stem from its unique structural and electronic properties. The following diagram illustrates the relationship between the core structure and its potential as a pharmacophore.

BiologicalActivity 2-Amino-1,3,4-Thiadiazole as a Pharmacophore cluster_properties Key Structural Features cluster_activities Biological Activities Scaffold 2-Amino-1,3,4-Thiadiazole Core HeterocyclicRing Thiadiazole Ring (Aromatic, Electron-rich) Scaffold->HeterocyclicRing contains AminoGroup 2-Amino Group (Site for Derivatization) Scaffold->AminoGroup features Substituent 5-Substituent (R-group) (Modulates Activity) Scaffold->Substituent allows for AntiInflammatory Anti-inflammatory Scaffold->AntiInflammatory Other Other Activities Scaffold->Other Antimicrobial Antimicrobial HeterocyclicRing->Antimicrobial Antiviral Antiviral AminoGroup->Antiviral Anticancer Anticancer Substituent->Anticancer

Caption: Relationship between the 2-amino-1,3,4-thiadiazole scaffold and its biological activities.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited, the well-documented chemistry and broad biological activity of the 2-amino-1,3,4-thiadiazole scaffold provide a strong foundation for future research. The synthetic protocols and biological profiles of related compounds outlined in this guide can serve as a valuable resource for scientists working with this and similar molecular structures. Further experimental characterization of this compound is warranted to fully elucidate its chemical and biological properties.

References

An In-depth Technical Guide to 5-Methoxy-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16841-84-2

This technical guide provides a comprehensive overview of 5-Methoxy-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis methodologies, and diverse biological activities, supported by experimental protocols and quantitative data from related derivatives.

Core Compound Information

This compound belongs to the 2-amino-1,3,4-thiadiazole class of compounds, which are recognized for their broad pharmacological potential. The core structure, featuring a five-membered ring with two nitrogen atoms, one sulfur atom, a methoxy group at the 5-position, and an amino group at the 2-position, serves as a versatile scaffold in medicinal chemistry.

Chemical Structure:

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 16841-84-2ChemScene[1]
Molecular Formula C₃H₅N₃OSChemScene[1]
Molecular Weight 131.16 g/mol Appretech[2]
Purity ≥97%ChemScene[1]
Appearance Not specified (typically a solid)-
Storage 4°C, protect from lightChemScene[1]
SMILES COC1=NN=C(S1)NChemScene[1]

Synthesis and Experimental Protocols

General Experimental Protocol: One-Pot Synthesis from Carboxylic Acid and Thiosemicarbazide

This protocol describes a common method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.

Materials:

  • Appropriate carboxylic acid (e.g., methoxyacetic acid)

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Sodium bicarbonate solution (saturated)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the dehydrating agent (e.g., phosphorus oxychloride, 1.1 equivalents) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate is the crude product. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Workflow for the Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification A Carboxylic Acid (R-COOH) C Mixing in Anhydrous Solvent A->C B Thiosemicarbazide B->C D Addition of Dehydrating Agent (e.g., POCl₃) C->D E Reflux D->E F Quenching on Ice E->F G Neutralization (NaHCO₃) F->G H Filtration G->H I Recrystallization H->I J Pure 2-Amino-5-R-1,3,4-thiadiazole I->J

Caption: General workflow for the synthesis of 2-amino-1,3,4-thiadiazoles.

Biological Activities and Potential Applications

The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide array of biological activities. While specific data for this compound is limited, the activities of closely related analogs suggest its potential in several therapeutic areas.

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole have shown significant activity against a range of bacterial and fungal pathogens. The introduction of different substituents at the 5-position modulates the antimicrobial spectrum and potency.

Table 2: Representative Antimicrobial Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

Compound/DerivativeTarget OrganismActivity (MIC in µg/mL)Reference
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amineS. aureus20-28[3]
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineB. subtilis20-28[3]
5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amineA. niger32-42
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amineC. albicans32-42
Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-amino-1,3,4-thiadiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms of action.

Table 3: Representative Anticancer Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

Compound/DerivativeCell LineActivity (IC₅₀ in µM)Reference
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4
5-(4-Chlorophenyl)-N-(o-ethoxyphenyl)piperazinyl-acetamido-1,3,4-thiadiazoleHepG2 (Liver)2.34
5-(Thiophen-2-yl)-derivative (20b)HepG-2 (Liver)4.37
5-(Thiophen-2-yl)-derivative (20b)A-549 (Lung)8.03
Carbonic Anhydrase Inhibition

Certain sulfonamide-bearing 1,3,4-thiadiazole derivatives are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. This has led to their use as diuretics and for the treatment of glaucoma.

Table 4: Representative Carbonic Anhydrase Inhibition by 2-Amino-1,3,4-Thiadiazole Derivatives

Compound/DerivativeIsozymeActivity (Kᵢ in nM)Reference
Acetazolamide (a marketed drug)hCA II-
5-Amino-1,3,4-thiadiazole-2-sulfonamide derivative (7e)hCA II7.9
2-Acylamino-5-methyl-thio-1,3,4-thiadiazole derivativeCA III₅₀ = 3.3 x 10⁻⁸ M[4]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 2-amino-1,3,4-thiadiazole derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Inhibition of the ERK Signaling Pathway

Some 2-amino-1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting the extracellular signal-regulated kinase (ERK) pathway. This pathway is a critical regulator of cell proliferation, and its dysregulation is common in many cancers.

Diagram of the ERK Signaling Pathway Inhibition

ERK_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor 2-Amino-1,3,4-thiadiazole Derivative Inhibitor->ERK Inhibition

Caption: Inhibition of the ERK signaling pathway by 2-amino-1,3,4-thiadiazole derivatives.

IMP Dehydrogenase Inhibition

Inosine monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH leads to the depletion of guanine nucleotides, thereby arresting cell proliferation. This is a mechanism of action for some anticancer and immunosuppressive drugs.

Diagram of IMP Dehydrogenase Inhibition

IMPDH_Inhibition cluster_pathway Guanine Nucleotide Biosynthesis IMP Inosine Monophosphate (IMP) IMPDH IMP Dehydrogenase (IMPDH) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis & Cell Proliferation GTP->DNA_RNA Inhibitor 2-Amino-1,3,4-thiadiazole Derivative Inhibitor->IMPDH Inhibition

Caption: Mechanism of IMP dehydrogenase inhibition by 2-amino-1,3,4-thiadiazole derivatives.

Modulation of the CD47-SIRPα Immune Checkpoint

Recent research has indicated that some 2-amino-1,3,4-thiadiazole derivatives can act as inhibitors of glutaminyl cyclase, an enzyme involved in the modification of the CD47 "don't eat me" signal on cancer cells. By inhibiting this modification, these compounds can enhance the phagocytosis of cancer cells by macrophages.

Diagram of CD47-SIRPα Pathway Modulation

CD47_SIRPa cluster_cancer Cancer Cell cluster_macrophage Macrophage CD47 CD47 ('Don't Eat Me' Signal) SIRPa SIRPα CD47->SIRPa Binding Phagocytosis Phagocytosis SIRPa->Phagocytosis Inhibition Inhibitor 2-Amino-1,3,4-thiadiazole Derivative Inhibitor->CD47 Blocks 'Don't Eat Me' Signal

Caption: Modulation of the CD47-SIRPα immune checkpoint by 2-amino-1,3,4-thiadiazole derivatives.

Conclusion

This compound, and the broader class of 2-amino-1,3,4-thiadiazoles, represent a highly promising scaffold for the development of new therapeutic agents. Their synthetic accessibility and the wide range of achievable biological activities make them attractive targets for further research and development in areas such as oncology, infectious diseases, and beyond. This guide provides a foundational understanding for scientists and researchers to explore the full potential of this important class of heterocyclic compounds.

References

An In-depth Technical Guide to the Molecular Structure of 5-Methoxy-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,3,4-thiadiazole ring is a significant pharmacophore, a core structural component in numerous biologically active compounds exhibiting a wide range of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is of particular interest due to its versatile biological activities, which are often attributed to the presence of the =N–C–S moiety. The nature of the substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the pharmacological profile of the molecule. This guide focuses on the specific analogue, 5-Methoxy-1,3,4-thiadiazol-2-amine, providing a detailed examination of its molecular structure and a proposed methodology for its synthesis and characterization.

Molecular Structure and Properties

The proposed molecular structure of this compound features a central five-membered 1,3,4-thiadiazole ring. An amine group (-NH₂) is attached at the 2-position, and a methoxy group (-OCH₃) is substituted at the 5-position.

Predicted Physicochemical Properties

Quantitative data for this compound is not available. However, based on its structure and data from analogous compounds, the following properties can be predicted.

PropertyPredicted Value
Molecular Formula C₃H₅N₃OS
Molecular Weight 131.16 g/mol
Hydrogen Bond Donors 1 (from the amine group)
Hydrogen Bond Acceptors 4 (2 from the thiadiazole nitrogens, 1 from the oxygen, 1 from the amine nitrogen)
LogP (estimated) -0.5 to 0.5
Polar Surface Area ~90 Ų
Structural Visualization

The 2D and 3D representations of the molecule are crucial for understanding its spatial arrangement and potential interactions with biological targets.

molecular_structure Figure 1: 2D Molecular Structure C1 C N1 N C1->N1 O1 O C1->O1 N2 N N1->N2 C2 C N2->C2 = S1 S C2->S1 N3 NH₂ C2->N3 S1->C1 C3 CH₃ O1->C3

Caption: Figure 1: 2D molecular structure of this compound.

Proposed Synthesis

While a specific, validated synthetic protocol for this compound is not documented, a plausible route can be designed based on established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The most common and versatile approach involves the cyclization of a thiosemicarbazide derivative.

General Synthetic Strategy

A general and effective method is the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid or its corresponding derivative. For the target molecule, this would involve the reaction of thiosemicarbazide with methoxyformic acid or a more stable equivalent, such as a methoxycarbonylating agent, followed by cyclization. An alternative and often high-yielding method is the oxidative cyclization of an acylthiosemicarbazide.

synthesis_workflow Figure 2: Proposed Synthetic Workflow start Thiosemicarbazide intermediate Methoxycarbonyl thiosemicarbazide start->intermediate Reaction with a methoxycarbonylating agent product This compound intermediate->product Acid-catalyzed cyclization

Caption: Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methoxycarbonylthiosemicarbazide

  • Dissolve thiosemicarbazide (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyl chloroformate (1 equivalent), a common methoxycarbonylating agent, to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methoxycarbonylthiosemicarbazide.

  • Purify the product by recrystallization or column chromatography.

Step 2: Cyclization to this compound

  • Add the purified methoxycarbonylthiosemicarbazide (1 equivalent) to a dehydrating acid, such as concentrated sulfuric acid or phosphoric acid, at 0 °C.

  • Stir the mixture at room temperature for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound would be confirmed using a combination of spectroscopic methods. The expected data is summarized below.

Spectroscopic DataPredicted Observations
¹H NMR - A singlet at ~3.9-4.2 ppm corresponding to the three methoxy protons (-OCH₃). - A broad singlet at ~7.0-7.5 ppm corresponding to the two amine protons (-NH₂).
¹³C NMR - A signal at ~55-60 ppm for the methoxy carbon. - A signal at ~160-165 ppm for the C5 carbon attached to the methoxy group. - A signal at ~168-172 ppm for the C2 carbon attached to the amine group.
FT-IR (cm⁻¹) - N-H stretching vibrations of the primary amine at ~3300-3100 cm⁻¹. - C-H stretching of the methyl group at ~2950-2850 cm⁻¹. - C=N stretching of the thiadiazole ring at ~1620-1580 cm⁻¹. - C-O stretching of the methoxy group at ~1250-1200 cm⁻¹ and ~1050-1000 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 131.02).

Potential Applications in Drug Development

Derivatives of 2-amino-1,3,4-thiadiazole are known to possess a wide array of biological activities. The introduction of a methoxy group at the 5-position could potentially modulate these activities. The methoxy group can influence the molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, which are all critical factors in drug design. This compound could serve as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation. Further research into its biological effects is warranted.

Conclusion

This technical guide provides a theoretical framework for the synthesis, characterization, and understanding of the molecular structure of this compound. Although specific experimental data is currently lacking in the literature, the proposed synthetic route and predicted spectroscopic data, based on well-established chemical principles and data from analogous compounds, offer a solid starting point for researchers. The unique structural features of this molecule suggest it may be a promising candidate for further investigation in the field of medicinal chemistry and drug discovery.

Synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, a valuable heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, key quantitative data, and a visual representation of the synthetic pathway.

Core Compound Data

The fundamental properties of the target compound, 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, are summarized in the table below.

ParameterValue
Compound Name 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
CAS Number 15884-86-3[1]
Molecular Formula C₄H₇N₃OS[1]
Molecular Weight 145.18 g/mol [1]
Appearance White to light yellow solid
Purity Typically >95%

Synthesis Pathway Overview

The most common and efficient pathway for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves a two-step process. The first step is the formation of a thiosemicarbazide intermediate from the reaction of a carboxylic acid with thiosemicarbazide. The subsequent and final step is the cyclization of this intermediate to form the thiadiazole ring. This is typically achieved using a dehydrating agent or a catalyst.

For the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, the key starting materials are methoxyacetic acid and thiosemicarbazide. The cyclization of the resulting 2-(methoxyacetyl)hydrazine-1-carbothioamide intermediate can be accomplished using various reagents such as phosphorus oxychloride, phosphorus pentachloride, or strong acids like polyphosphoric acid.[2][3][4][5][6]

Synthesis_Pathway methoxyacetic_acid Methoxyacetic Acid intermediate 2-(Methoxyacetyl)hydrazine- 1-carbothioamide methoxyacetic_acid->intermediate thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate final_product 5-(Methoxymethyl)-1,3,4- thiadiazol-2-amine intermediate->final_product Cyclization (e.g., POCl₃)

Figure 1: General synthesis pathway for 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, adapted from general procedures for the synthesis of analogous compounds.[2][7]

Materials:

  • Methoxyacetic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (CHCl₃) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 2-(Methoxyacetyl)hydrazine-1-carbothioamide (Intermediate)

  • In a round-bottom flask, dissolve methoxyacetic acid (1.0 equivalent) and thiosemicarbazide (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., pyridine or ethanol).

  • Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude intermediate can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

  • To the crude 2-(methoxyacetyl)hydrazine-1-carbothioamide (1.0 equivalent) in a round-bottom flask, add phosphorus oxychloride (2-4 equivalents) dropwise at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is the crude product. Collect the solid by vacuum filtration using a Büchner funnel and wash it with cold deionized water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine.

Experimental_Workflow start Start step1 React Methoxyacetic Acid and Thiosemicarbazide start->step1 step2 Cyclize Intermediate with POCl₃ step1->step2 workup Quench with Ice, Neutralize with NaHCO₃ step2->workup filtration Filter and Wash Crude Product workup->filtration purification Recrystallize from Ethanol filtration->purification end End Product purification->end

Figure 2: Experimental workflow for the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine.

Characterization Data

The synthesized 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine should be characterized using various spectroscopic techniques to confirm its structure and purity. The expected data is summarized in the table below, based on the analysis of structurally similar compounds.[8][9][10]

Analysis Technique Expected Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~7.2 (s, 2H, -NH₂), ~4.5 (s, 2H, -CH₂-), ~3.3 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~168 (C=N, C2 of thiadiazole), ~155 (C=N, C5 of thiadiazole), ~70 (-CH₂-), ~58 (-OCH₃)
FT-IR (KBr, cm⁻¹)ν: ~3300-3100 (N-H stretching), ~2950 (C-H stretching), ~1620 (C=N stretching), ~1100 (C-O stretching)
Mass Spectrometry (ESI-MS)m/z: [M+H]⁺ calculated for C₄H₈N₃OS⁺: 146.04

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction of phosphorus oxychloride with water is exothermic and produces hydrochloric acid fumes. The quenching step should be performed slowly and in an ice bath.

  • All solvents are flammable and should be handled away from open flames.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

An In-depth Technical Guide to the Biological Activity of 5-Methoxy-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a diverse range of biological activities to its derivatives. This technical guide focuses on the biological potential of a specific analog, 5-Methoxy-1,3,4-thiadiazol-2-amine. While direct and extensive research on this particular compound is emerging, this document consolidates the existing knowledge on its synthesis and explores its putative biological activities based on the well-established pharmacology of the 2-amino-1,3,4-thiadiazole class of compounds. This guide provides a comprehensive overview of its potential as a carbonic anhydrase inhibitor, diuretic, antimicrobial, and anticancer agent, supplemented with quantitative data from closely related analogs, detailed experimental protocols, and illustrative diagrams to facilitate further research and drug development endeavors.

Synthesis of this compound

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-documented process in organic chemistry. The primary route to this compound involves the cyclization of a thiosemicarbazide derivative.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles, which can be adapted for the synthesis of the methoxy derivative.

Materials:

  • Methoxyacetic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

  • Appropriate solvents (e.g., ethanol, chloroform)

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Distilled water

  • Standard laboratory glassware and apparatus for reflux and filtration

Procedure:

  • Acylation of Thiosemicarbazide: A mixture of equimolar amounts of methoxyacetic acid and thiosemicarbazide is prepared in a suitable solvent.

  • Cyclization: A dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid is added cautiously to the reaction mixture. The mixture is then refluxed for a period of 2 to 10 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and carefully poured onto crushed ice. The acidic solution is then neutralized with a suitable base, such as sodium bicarbonate, until a precipitate is formed.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Synthesis_of_5_Methoxy_1_3_4_thiadiazol_2_amine cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Methoxyacetic_acid Methoxyacetic Acid Dehydrating_agent Dehydrating Agent (POCl₃ or H₂SO₄) Methoxyacetic_acid->Dehydrating_agent Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Dehydrating_agent Reflux Reflux Dehydrating_agent->Reflux Product This compound Reflux->Product

Synthesis of this compound.

Biological Activities

The 2-amino-1,3,4-thiadiazole moiety is a recognized pharmacophore, imparting a range of biological effects. The introduction of a methoxy group at the 5-position is expected to modulate these activities.

Carbonic Anhydrase Inhibition

Mechanism of Action: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group of many CA inhibitors coordinates to the zinc ion in the active site, displacing a water molecule and inhibiting the enzyme's catalytic activity. While this compound is not a sulfonamide, the 1,3,4-thiadiazole ring is a key component of several known CA inhibitors, and the amino group can participate in hydrogen bonding within the active site.

Quantitative Data for Analogous Compounds: Direct inhibitory data for this compound against specific carbonic anhydrase isoforms is not readily available in the literature. However, studies on related 2-amino-1,3,4-thiadiazole derivatives demonstrate potent inhibition.

CompoundIsozymeInhibition Constant (Kᵢ)Reference
5-Amino-1,3,4-thiadiazole-2-thiolhCA I97 nM[1]
N-Acetyl-5-amino-1,3,4-thiadiazole-2-thiolhCA II7.9 µM[1]
5-(2-Pyridylcarboxamido)-1,3,4-thiadiazole-2-thiolhCA I97 nM[1]
Acetazolamide (Standard)hCA II-[2]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase (hCA) isozymes (e.g., hCA I, hCA II)

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of hCA isozymes and NPA in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test compound. A control well without the inhibitor should also be prepared.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the NPA solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 400 nm at regular intervals to monitor the formation of 4-nitrophenol, the product of the reaction.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

CA_Inhibition_Pathway cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction cluster_inhibitor Inhibitor Zn_ion Zn²⁺ HCO3 HCO₃⁻ Zn_ion->HCO3 H_ion H⁺ Zn_ion->H_ion His_residues His CO2 CO₂ CO2->Zn_ion hydration H2O H₂O H2O->Zn_ion binding Inhibitor 5-Methoxy-1,3,4- thiadiazol-2-amine Inhibitor->Zn_ion binding (inhibition)

Inhibition of Carbonic Anhydrase.
Diuretic Activity

Mechanism of Action: The diuretic effect of many 1,3,4-thiadiazole derivatives is closely linked to their ability to inhibit carbonic anhydrase, particularly in the renal tubules. Inhibition of CA in the proximal convoluted tubule leads to a decrease in sodium bicarbonate reabsorption, resulting in osmotic diuresis.

Quantitative Data for Analogous Compounds: While specific diuretic activity data for this compound is not available, studies on similar compounds have demonstrated significant diuretic effects.

CompoundDoseUrine Output (ml/100g/24h)Reference
5-Benzylthio-1,3,4-thiadiazol-2-amine10 mg/kgIncreased[3]
5-Methyl-1,3,4-thiadiazole derivative-Significant increase[4]
Furosemide (Standard)10 mg/kg-[3]

Experimental Protocol: In Vivo Diuretic Activity Assay in Rats

This protocol outlines a standard method for evaluating the diuretic potential of a test compound in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Metabolic cages

  • Test compound (this compound)

  • Standard diuretic (e.g., furosemide)

  • Vehicle (e.g., 0.9% saline)

  • Oral gavage needles

  • Graduated cylinders for urine collection

  • Flame photometer for electrolyte analysis

Procedure:

  • Animal Acclimatization: House the rats in metabolic cages for at least 24 hours before the experiment to allow for adaptation. Provide free access to food and water.

  • Fasting: Withhold food but not water for 18 hours prior to the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group receiving the vehicle, a standard group receiving furosemide, and test groups receiving different doses of this compound. Administer the substances orally via gavage.

  • Urine Collection: Place the rats back into the metabolic cages immediately after dosing. Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Analysis: Measure the total volume of urine for each rat. Analyze the urine samples for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer.

  • Data Analysis: Compare the urine volume and electrolyte excretion of the test groups with the control and standard groups. Calculate diuretic activity and saluretic indices.

Diuretic_Activity_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Rat Model Grouping Grouping (Control, Standard, Test) Animal_Model->Grouping Dosing Oral Administration Grouping->Dosing Urine_Collection Urine Collection (Metabolic Cages) Dosing->Urine_Collection Volume_Measurement Urine Volume Measurement Urine_Collection->Volume_Measurement Electrolyte_Analysis Electrolyte Analysis (Na⁺, K⁺, Cl⁻) Urine_Collection->Electrolyte_Analysis

Workflow for Diuretic Activity Assay.
Antimicrobial Activity

Mechanism of Action: The antimicrobial activity of 1,3,4-thiadiazole derivatives is believed to arise from their ability to interfere with essential cellular processes in microorganisms. The exact mechanism is not fully elucidated but may involve the inhibition of crucial enzymes or the disruption of cell wall synthesis. The presence of the =N-C-S moiety is considered important for this activity.

Quantitative Data for Analogous Compounds: While specific MIC values for this compound are not documented, numerous studies on related compounds have demonstrated their antimicrobial potential.

CompoundMicroorganismMIC (µg/mL)Reference
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineS. aureus20-28[5]
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amineB. subtilis20-28[5]
Ciprofloxacin (Standard)S. aureus18-20[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and the standard drug in the 96-well microplates containing the broth medium.

  • Inoculation: Add the prepared inoculum to each well. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Anticancer Activity

Mechanism of Action: The anticancer activity of 1,3,4-thiadiazole derivatives is multifaceted and can involve various mechanisms, including the inhibition of kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation and survival. They can also induce apoptosis (programmed cell death) and inhibit angiogenesis.

Quantitative Data for Analogous Compounds: There is no specific anticancer data for this compound. However, related compounds have shown promising cytotoxic effects against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine derivativeHT-29 (Colon)-[6]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[7]
5-Fluorouracil (Standard)--[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Anticancer_Mechanism_of_Action cluster_compound Compound cluster_targets Potential Cellular Targets cluster_effects Cellular Effects Thiadiazole_Derivative 5-Methoxy-1,3,4- thiadiazol-2-amine Kinases Kinases Thiadiazole_Derivative->Kinases inhibition Topoisomerases Topoisomerases Thiadiazole_Derivative->Topoisomerases inhibition Other_Enzymes Other Enzymes Thiadiazole_Derivative->Other_Enzymes inhibition Inhibition_of_Proliferation Inhibition of Proliferation Kinases->Inhibition_of_Proliferation Topoisomerases->Inhibition_of_Proliferation Apoptosis_Induction Apoptosis Induction Other_Enzymes->Apoptosis_Induction

Potential Anticancer Mechanisms of Action.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on the 2-amino-1,3,4-thiadiazole core, this compound is anticipated to exhibit a range of biological activities, including carbonic anhydrase inhibition, diuretic, antimicrobial, and anticancer effects. The methoxy substituent at the 5-position is likely to influence its potency and selectivity. This technical guide provides a foundational resource for researchers by summarizing the synthesis, potential mechanisms of action, and relevant experimental protocols. Further investigation is warranted to elucidate the specific biological profile of this compound and to determine its therapeutic potential. The provided protocols and data on analogous compounds offer a solid starting point for such future studies.

References

Technical Guide: Solubility and Stability of 5-Methoxy-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-Methoxy-1,3,4-thiadiazol-2-amine. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates information from the well-studied class of 2-amino-1,3,4-thiadiazole derivatives. It outlines standard experimental protocols for determining thermodynamic solubility and for assessing stability through forced degradation studies. This guide is intended to provide a foundational framework for researchers initiating preclinical evaluation and formulation development of this and structurally related compounds.

Introduction

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The physicochemical properties of a drug candidate, particularly its solubility and stability, are critical determinants of its biopharmaceutical performance and shelf-life. Understanding these characteristics is essential for formulation design, ensuring accurate dosing, and meeting regulatory requirements.

The structure of this compound, featuring a polar amino group and a heterocyclic ring, suggests it will exhibit properties influenced by hydrogen bonding and polarity.[4] This guide details the standard methodologies used to quantify these properties.

Predicted Physicochemical Properties and Solubility Profile

While specific quantitative data for this compound is not publicly available, the properties of the parent compound, 2-amino-1,3,4-thiadiazole, and its derivatives provide a strong basis for prediction. The 2-amino-1,3,4-thiadiazole core is known to be soluble in water.[5] The presence of the amino group and nitrogen atoms in the heterocyclic ring allows for hydrogen bonding, which enhances solubility in polar solvents.[4][6]

The methoxy group (-OCH₃) on the 5-position may slightly increase the lipophilicity compared to the unsubstituted parent molecule. However, the overall molecule is expected to retain a degree of polarity. Therefore, moderate solubility in aqueous media and higher solubility in polar organic solvents like DMSO and methanol is anticipated.

Table 1: Predicted Solubility Characteristics of this compound

SolventPredicted SolubilityRationale
Water / Aqueous Buffers (pH 1-8)Moderately SolubleThe polar amino group and thiadiazole ring are expected to facilitate dissolution in polar solvents.[4][6] Solubility will likely be pH-dependent due to the basicity of the amino group.
Dimethyl Sulfoxide (DMSO)Highly SolubleCommon solvent for initial stock solutions of heterocyclic compounds in drug discovery.[7]
Methanol / EthanolSolublePolar protic solvents that can engage in hydrogen bonding.[5]
Dichloromethane / HexaneSparingly Soluble to InsolubleThe compound's polarity is likely too high for significant solubility in non-polar organic solvents.[4]

Stability Profile and Forced Degradation

The stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC).[8][9] These studies expose the compound to stress conditions that exceed those of accelerated stability testing.[9]

For 1,3,4-thiadiazole derivatives, the key areas of instability are typically hydrolysis under acidic or basic conditions and oxidation. The thiadiazole ring itself is generally stable, but the exocyclic amino group and the ether linkage of the methoxy group can be susceptible to degradation.[1]

Table 2: Representative Forced Degradation Study Conditions

Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C).[10]To evaluate degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C).[10]To assess degradation in alkaline conditions.
Oxidation 0.1% to 3% Hydrogen Peroxide (H₂O₂).[10]To test susceptibility to oxidative degradation.
Thermal Degradation 40°C to 80°C, often with elevated humidity (e.g., 75% RH).[8][10]To determine the effect of heat on the drug substance.
Photolytic Degradation Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[10]To assess light sensitivity.

The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API), which is sufficient to identify and characterize degradation products without generating secondary products that would not be relevant to real-world storage conditions.[10][11]

Experimental Methodologies

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[12] It measures the equilibrium concentration of a compound in a saturated solution.

Objective: To determine the equilibrium solubility of this compound in a selected aqueous buffer.

Materials:

  • This compound (solid powder)

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass flasks or vials

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound to a flask containing a known volume of the buffer. The presence of undissolved solid is necessary to ensure saturation.[13]

  • Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[13]

  • Agitate the flasks for a sufficient period to reach equilibrium, typically 24 to 72 hours.[13] Equilibrium can be confirmed by taking samples at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

  • After incubation, allow the flasks to stand to let undissolved solids settle.

  • Carefully withdraw an aliquot from the clear supernatant.

  • Immediately filter the aliquot using a syringe filter to remove any remaining particulate matter.[14]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) against a standard curve.

G cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis A Add Excess Solid to Buffer B Seal Flask A->B C Agitate at Constant Temp (24-72h) B->C D Filter Supernatant C->D E Quantify Concentration (HPLC/UV-Vis) D->E

Workflow for Shake-Flask Solubility Determination.
Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a general workflow for conducting forced degradation studies to assess the intrinsic stability of the compound.

Objective: To identify degradation pathways and develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Solvents (e.g., water, methanol)

  • Stress agents: HCl, NaOH, H₂O₂

  • Temperature-controlled ovens, photostability chamber

  • HPLC system with a suitable detector (e.g., DAD or MS)

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL).

  • Application of Stress:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH). Store at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[10]

    • Oxidation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%). Store at room temperature.

    • Thermal Stress: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and a solution to controlled light conditions as per ICH Q1B guidelines.[10]

  • Sample Analysis:

    • At specified time points, withdraw samples.

    • Neutralize the acid and base hydrolysis samples before analysis.[10]

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, using an HPLC method.

  • Data Interpretation: Analyze the resulting chromatograms to identify and quantify any degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak.[8]

G cluster_stress Stress Conditions start API Stock Solution acid Acidic (HCl) start->acid base Basic (NaOH) start->base ox Oxidative (H₂O₂) start->ox therm Thermal (Heat) start->therm photo Photolytic (Light) start->photo analysis HPLC Analysis (Compare to Control) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis end Identify Degradation Pathways analysis->end

Workflow for a Forced Degradation Study.

Conclusion

While direct experimental data on this compound is limited, a comprehensive profile can be inferred from its structural class. It is predicted to be a polar molecule with moderate aqueous solubility and susceptibility to hydrolytic and oxidative degradation. The standardized protocols provided in this guide for solubility and stability testing offer a robust framework for generating the necessary experimental data. This data will be crucial for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe and effective drug product.

References

Unlocking the Therapeutic Potential of 1,3,4-Thiadiazoles: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide offers an in-depth exploration of the key therapeutic targets of 1,3,4-thiadiazole compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space. The versatility of this heterocyclic moiety is underscored by its ability to interact with a wide array of biological targets, leading to potent anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][2][3]

The mesoionic character of the 1,3,4-thiadiazole ring is a key attribute, facilitating its ability to cross cellular membranes and engage with biological targets with high affinity.[4][5] This, coupled with the stability conferred by its aromatic nature, makes it an attractive framework for the design of novel therapeutics.[4] This guide will delve into the specific molecular targets, present quantitative data on their inhibition, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Key Therapeutic Areas and Molecular Targets

The therapeutic utility of 1,3,4-thiadiazole derivatives spans multiple disease areas, with a significant focus on oncology, infectious diseases, and neurological disorders.

Anticancer Activity

1,3,4-thiadiazole compounds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the induction of programmed cell death (apoptosis).[1]

Enzyme Inhibition:

A primary strategy through which these compounds exert their anticancer effects is via the inhibition of crucial enzymes that are often dysregulated in cancer.

  • Kinases: A multitude of kinases, which are pivotal in cellular signaling pathways controlling cell growth, differentiation, and survival, have been identified as targets.[1]

    • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression or aberrant activation of these receptor tyrosine kinases is implicated in the development of various solid tumors.[6] Dual inhibitors targeting both EGFR and HER2 have been developed to enhance efficacy and overcome drug resistance.[6]

    • Abl Kinase: The Bcr-Abl tyrosine kinase is a hallmark of chronic myelogenous leukemia (CML).[7] Certain 1,3,4-thiadiazole derivatives have shown potent inhibitory activity against Abl kinase.[7][8]

    • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as micromolar inhibitors of FAK.[4]

    • PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation.[1] Some 1,3,4-thiadiazole derivatives have been shown to interfere with this signaling cascade.[1]

  • Carbonic Anhydrases (CAs): These enzymes are involved in regulating pH, and certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to cancer cell survival and metastasis.[8] 1,3,4-thiadiazole-based sulfonamides are a well-established class of CA inhibitors.[9][10]

  • Topoisomerase II: This enzyme is essential for DNA replication and is a validated target for cancer chemotherapy. Some 1,3,4-thiadiazole derivatives have been found to inhibit topoisomerase II.

  • Histone Deacetylases (HDACs): HDACs play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. 1,3,4-thiadiazole derivatives have been investigated as HDAC inhibitors.[1][4]

Induction of Apoptosis and Cell Cycle Arrest:

Beyond enzyme inhibition, 1,3,4-thiadiazole compounds can induce apoptosis in cancer cells and interfere with the cell cycle, ultimately leading to the suppression of tumor growth.[1]

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anticancer_targets cluster_targets Molecular Targets in Cancer cluster_effects Cellular Effects Thiadiazole 1,3,4-Thiadiazole Compounds Kinases Kinases (EGFR, HER2, Abl, FAK) Thiadiazole->Kinases CAs Carbonic Anhydrases Thiadiazole->CAs TopoII Topoisomerase II Thiadiazole->TopoII HDACs HDACs Thiadiazole->HDACs Angiogenesis Inhibition of Angiogenesis Thiadiazole->Angiogenesis Proliferation Inhibition of Proliferation Kinases->Proliferation CAs->Proliferation TopoII->Proliferation HDACs->Proliferation Apoptosis Induction of Apoptosis Proliferation->Apoptosis

Caption: Overview of Anticancer Mechanisms of 1,3,4-Thiadiazole Compounds.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,3,4-thiadiazole derivatives have demonstrated promising activity against a broad spectrum of pathogens, including bacteria and fungi.[11][12] Their favorable pharmacokinetic properties, such as enhanced lipophilicity and membrane permeability, contribute to their effectiveness.[13]

Bacterial Targets:

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[14] Notably, they have been investigated for activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[13][15] While specific bacterial enzyme targets are still under broad investigation, the ability of these compounds to disrupt key biochemical pathways in pathogens is a key area of research.[11]

Fungal Targets:

Several 1,3,4-thiadiazole derivatives have exhibited potent antifungal activity against a range of fungal species.[11]

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antimicrobial_workflow Start Synthesized 1,3,4-Thiadiazole Derivatives Screening Antimicrobial Screening Start->Screening GramPos Gram-Positive Bacteria (e.g., MRSA) Screening->GramPos GramNeg Gram-Negative Bacteria (e.g., E. coli) Screening->GramNeg Fungi Fungal Strains Screening->Fungi MIC Determine Minimum Inhibitory Concentration (MIC) GramPos->MIC GramNeg->MIC Fungi->MIC Lead Lead Compound Identification MIC->Lead

Caption: Workflow for Identifying Antimicrobial 1,3,4-Thiadiazole Compounds.

Neurological and Anti-inflammatory Targets

The therapeutic reach of 1,3,4-thiadiazoles extends to the central nervous system and inflammatory conditions.

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[16] Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of these enzymes.[17][18]

  • Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters. Their inhibition is a therapeutic approach for depression and other neurological disorders.[19] 1,3,4-thiadiazole derivatives have been designed as selective MAO-A inhibitors.[19]

  • Cyclooxygenases (COX): COX-1 and COX-2 are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Some 1,3,4-thiadiazole derivatives have shown anti-inflammatory activity, with some exhibiting selectivity for COX-2, which may lead to a reduced risk of gastrointestinal side effects.[20][21]

  • Nitric Oxide Synthase (NOS): Inducible nitric oxide synthase (iNOS) is involved in inflammatory processes. 1,3,4-thiadiazole derivatives have been developed as selective inhibitors of iNOS.[22]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative 1,3,4-thiadiazole compounds against various therapeutic targets.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

Compound ID/DescriptionTarget Cell LineIC50 (µM)Reference
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast)1.78[2]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549 (Lung)4.04[2]
Cinnamic acid derivative with two methoxy groupsMCF-7 (Breast)0.28 (µg/mL)[2]
Cinnamic acid derivative with two methoxy groupsA549 (Lung)0.52 (µg/mL)[2]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)LoVo (Colon)2.44[4][6]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)MCF-7 (Breast)23.29[4][6]
Derivative 8aVarious Cancer Cell Lines1.62 - 4.61[23]
Derivative 22dMCF-7 (Breast)1.52[23]
Derivative 22dHCT-116 (Colon)10.3[23]
Derivative 32aEGFR0.08[23]
Derivative 32dEGFR0.30[23]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2)Abl protein kinase7.4[7]

Table 2: Enzyme Inhibitory Activity of 1,3,4-Thiadiazole Derivatives

Compound ID/DescriptionTarget EnzymeIC50 / KiReference
2-substituted 1,3,4-thiadiazole-5-sulfonamidesCarbonic Anhydrase II1.91 x 10⁻⁷ to 3.3 x 10⁻⁸ M (I50)[9]
1,3,4-thiadiazole derivatives (5a–5d and 6a–6d)hCA I76.48 - 216.30 nM (Ki)[10]
Schiff base analogues (4, 8, 9)α-glucosidase1.10 - 2.20 µM (IC50)[24]
Various derivativesiNOS20 - 40 µM (IC50)[22]
Derivative 9Acetylcholinesterase (AChE)0.053 µM (IC50)[17]
Derivative 6bhMAO-A0.060 µM (IC50)[19]
Hybrid compound 3bAcetylcholinesterase (AChE)18.1 ± 0.9 nM (IC50)[25]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are outlines of key experimental protocols frequently cited in the study of 1,3,4-thiadiazole compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole compounds and a vehicle control. Incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Enzyme Inhibition Assay (General Protocol)

This type of assay is used to determine the inhibitory activity of compounds against a specific enzyme. The protocol will vary depending on the enzyme and the detection method.

Principle: The assay measures the activity of the target enzyme in the presence and absence of the inhibitor. The enzyme activity is typically monitored by measuring the formation of a product or the depletion of a substrate over time.

Protocol Outline:

  • Reagent Preparation: Prepare buffers, substrate solution, enzyme solution, and the 1,3,4-thiadiazole inhibitor at various concentrations.

  • Assay Reaction: In a suitable reaction vessel (e.g., a 96-well plate), combine the buffer, enzyme, and inhibitor. Incubate for a pre-determined time to allow for binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry, luminometry) over a specific time course.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

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enzyme_inhibition_workflow Start Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor (Thiadiazole) Incubate Pre-incubate Enzyme with Inhibitor Start->Incubate Initiate Add Substrate to Initiate Reaction Incubate->Initiate Monitor Monitor Reaction Progress (e.g., Spectrophotometry) Initiate->Monitor Analyze Calculate Reaction Rates and % Inhibition Monitor->Analyze IC50 Determine IC50 Value Analyze->IC50 Kinetics Further Kinetic Studies (Mechanism of Inhibition) IC50->Kinetics

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

Conclusion

The 1,3,4-thiadiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant activity against a wide range of molecular targets implicated in cancer, infectious diseases, and neurological disorders. This technical guide provides a foundational understanding of these targets, supported by quantitative data and outlines of key experimental protocols. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the therapeutic potential of 1,3,4-thiadiazole compounds into clinically effective drugs.

References

Methodological & Application

Synthesis Protocol for 5-Methoxy-1,3,4-thiadiazol-2-amine: An Application Note for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group at the 5-position of the 2-amino-1,3,4-thiadiazole core can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. This document provides a detailed, proposed synthetic protocol for 5-Methoxy-1,3,4-thiadiazol-2-amine, a valuable building block for the development of novel therapeutic agents. The presented methodology is based on established synthetic routes for analogous 2-amino-1,3,4-thiadiazole derivatives.

Introduction

Heterocyclic compounds containing the 1,3,4-thiadiazole ring are of significant interest in drug discovery due to their diverse biological activities. The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile pharmacophore. The synthesis of derivatives with various substituents allows for the fine-tuning of their biological effects. This application note outlines a feasible and efficient one-pot synthesis of this compound from commercially available starting materials. This protocol is designed to be a reliable starting point for researchers aiming to synthesize this compound for further derivatization and biological screening.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through the cyclization of thiosemicarbazide with methoxyacetic acid. This reaction is typically facilitated by a dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphate ester (PPE), which promotes the intramolecular cyclization to form the thiadiazole ring.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up & Purification cluster_product Final Product Methoxyacetic_Acid Methoxyacetic Acid Reaction_Vessel One-Pot Reaction Methoxyacetic_Acid->Reaction_Vessel Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction_Vessel Neutralization Neutralization with NaHCO3 Reaction_Vessel->Neutralization Reaction Completion Conditions Polyphosphate Ester (PPE) Heat (Reflux) Chloroform (Solvent) Conditions->Reaction_Vessel Extraction Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization for scale and specific laboratory conditions.

Materials:

  • Methoxyacetic acid

  • Thiosemicarbazide

  • Polyphosphate ester (PPE)

  • Chloroform (CHCl3)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Distilled water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or other suitable eluents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add polyphosphate ester (PPE, ~4 g per mmol of carboxylic acid).

  • Add chloroform to the PPE to create a stirrable slurry.

  • To this mixture, add methoxyacetic acid (1.0 equivalent) and thiosemicarbazide (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Carefully add distilled water to the reaction mixture to hydrolyze the remaining PPE.

  • Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Presentation

Researchers should characterize the final product using standard analytical techniques and record the data. The following table provides a template for summarizing the expected and obtained data.

ParameterExpected Value/DataExperimental Result
Molecular Formula C3H5N3OS
Molecular Weight 131.15 g/mol
Appearance White to off-white solid
Melting Point To be determined
Yield (%) To be determined
Purity (by HPLC/NMR) >95%
¹H NMR (DMSO-d₆) Expected peaks for -OCH₃, -NH₂, and thiadiazole protons.
¹³C NMR (DMSO-d₆) Expected peaks for thiadiazole ring carbons and -OCH₃.
Mass Spec (ESI-MS) [M+H]⁺ = 132.02
FT-IR (cm⁻¹) Peaks corresponding to N-H, C-H, C=N, and C-O stretches.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Polyphosphoric acid and polyphosphate ester are corrosive and moisture-sensitive. Handle with care.

  • Chloroform is a suspected carcinogen and should be handled with caution.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. This compound is a valuable intermediate for the synthesis of a diverse library of molecules with potential therapeutic applications. The provided methodology is robust and can be adapted for various research and development purposes in the field of medicinal chemistry and drug discovery.

Purification of 5-Methoxy-1,3,4-thiadiazol-2-amine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the purification of 5-Methoxy-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The following methods are based on established techniques for the purification of structurally similar 1,3,4-thiadiazole derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.

Introduction

This compound is a small molecule featuring a thiadiazole core, a scaffold known for its diverse biological activities. The purity of this compound is critical for accurate in-vitro and in-vivo studies, as impurities can lead to misleading results. This guide outlines two primary methods for purification: recrystallization and column chromatography. While specific quantitative data for the purification of this exact compound is not widely available in published literature, the protocols provided are robust starting points for optimization. Commercially available this compound is often cited with a purity of ≥97%[1].

Purification Methods

Two principal methods are recommended for the purification of this compound:

  • Recrystallization: This technique is suitable for removing small amounts of impurities from a solid sample. The choice of solvent is crucial for effective purification.

  • Column Chromatography: This method is ideal for separating the target compound from a mixture of impurities, especially when dealing with complex reaction mixtures or when higher purity is required.

Method 1: Recrystallization

Application Notes

Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For 2-amino-5-substituted-1,3,4-thiadiazoles, polar solvents such as ethanol or a mixture of dimethylformamide (DMF) and water have been shown to be effective.

Experimental Protocol: Recrystallization from Ethanol

This protocol is adapted from purification methods for analogous thiadiazole compounds.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture to the boiling point of ethanol while stirring. If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals.

  • Cooling: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Purity Assessment: The purity of the recrystallized product should be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination.

Method 2: Column Chromatography

Application Notes

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). For 1,3,4-thiadiazole derivatives, silica gel is a common stationary phase, and the eluent is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Experimental Protocol: Silica Gel Column Chromatography

This protocol is a general guideline based on the purification of similar thiadiazole compounds. The optimal eluent system should be determined by preliminary TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Solvents for eluent (e.g., Dichloromethane (DCM) and Methanol (MeOH))

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM). Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the least polar solvent system (e.g., 100% DCM). Gradually increase the polarity of the eluent by adding small increments of the more polar solvent (e.g., increasing percentages of MeOH in DCM). A common gradient might be from 100% DCM to 95:5 DCM:MeOH.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the purified product under vacuum to remove any remaining solvent.

Purity Assessment: The purity of the final product should be confirmed by HPLC, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Quantitative Data Summary

Purification MethodStarting Material Purity (%)Final Purity (%)Yield (%)Key Parameters
Recrystallization e.g., 90%e.g., >98%e.g., 75%Solvent: Ethanol
Column Chromatography e.g., 85%e.g., >99%e.g., 60%Stationary Phase: Silica Gel; Eluent: DCM/MeOH gradient

Visualizing the Purification Workflow

The following diagrams illustrate the logical workflow for the described purification methods.

Recrystallization_Workflow cluster_start Start cluster_process Recrystallization Process cluster_end End Crude_Product Crude 5-Methoxy-1,3,4- thiadiazol-2-amine Dissolution Dissolve in minimal hot ethanol Crude_Product->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with ice-cold ethanol Isolation->Washing Drying Dry under vacuum Washing->Drying Pure_Product Purified Product Drying->Pure_Product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_start Start cluster_process Chromatography Process cluster_end End Crude_Product Crude 5-Methoxy-1,3,4- thiadiazol-2-amine Sample_Loading Load Sample Crude_Product->Sample_Loading Column_Packing Pack Silica Gel Column Column_Packing->Sample_Loading Elution Elute with DCM/MeOH Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound by column chromatography.

Conclusion

The purification of this compound is a critical step in ensuring the reliability of subsequent research. The recrystallization and column chromatography protocols provided in this document offer robust starting points for achieving high-purity material. Researchers are encouraged to optimize these methods for their specific needs and to use appropriate analytical techniques to verify the purity of the final product.

References

Application Notes and Protocols for 5-Methoxy-1,3,4-thiadiazol-2-amine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting in vitro assays using 5-Methoxy-1,3,4-thiadiazol-2-amine. This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Derivatives of the 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and diuretic properties.[2][3][4]

The 2-amino-1,3,4-thiadiazole core, in particular, is a promising foundation for the development of novel therapeutic agents.[1][5] The introduction of various substituents at different positions on the thiadiazole ring allows for the modulation of their biological activity.[1] In vitro studies on various 1,3,4-thiadiazole derivatives have demonstrated their potential to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cell proliferation and survival, such as the Akt and VEGFR-2 pathways.[1][3][6][7]

This document provides a detailed protocol for an in vitro anti-proliferative assay using the MTT method, a common technique to assess the cytotoxic effects of compounds on cancer cell lines.

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of various 1,3,4-thiadiazole derivatives against different cancer cell lines, as reported in the literature. This data provides a comparative context for evaluating the potential efficacy of this compound.

Compound/DerivativeCell LineIC50 (µM)Reference
2g: 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo2.44[1]
2g: 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-723.29[1]
Compound 7MDA-MB-2315.69[6]
Compound 11aMCF-79.49[6]
Compound 11aHepG-212.89[6]
Compound 20bHepG-24.37 ± 0.7[8]
Compound 20bA-5498.03 ± 0.5[8]

Experimental Protocols

In Vitro Anti-proliferative MTT Assay

This protocol details the methodology for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials and Reagents

  • This compound

  • Selected cancer cell line (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Cell Culture

  • Maintain the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Prior to the assay, detach the cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium to the desired concentration.

3. Experimental Procedure

  • Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • After 4 hours, carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a potential signaling pathway targeted by thiadiazole derivatives and the experimental workflow for the in vitro assay.

PI3K_Akt_Signaling_Pathway Potential PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Thiadiazole 5-Methoxy-1,3,4- thiadiazol-2-amine Thiadiazole->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h (Cell Attachment) seed_cells->incubate_24h_1 treat_cells Treat cells with compound dilutions incubate_24h_1->treat_cells prepare_compound Prepare serial dilutions of This compound prepare_compound->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % cell viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step experimental workflow for the MTT assay.

References

Application Notes and Protocols for Antimicrobial Screening of 5-Methoxy-1,3,4-thiadiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Heterocyclic compounds are a cornerstone of many therapeutic agents, and among them, the 1,3,4-thiadiazole ring system has garnered considerable interest. The potency of the thiadiazole nucleus is demonstrated by its presence in various clinically used drugs. Derivatives of 2-amino-1,3,4-thiadiazole are particularly noteworthy for their broad-spectrum pharmacological activities. The antimicrobial efficacy of these compounds is often attributed to the presence of the =N-C-S moiety, which can interact with various biological targets within microbial cells. This document outlines the application and protocols for evaluating the antimicrobial activity of 5-Methoxy-1,3,4-thiadiazol-2-amine, based on data from related analogs.

Data Presentation: Antimicrobial Activity of Analogous Compounds

While specific data for this compound is unavailable, the following tables summarize the antimicrobial activity of structurally related 5-substituted-2-amino-1,3,4-thiadiazole derivatives against a panel of bacterial and fungal strains. This data provides a comparative baseline for the potential efficacy of the target compound.

Table 1: Antibacterial Activity of 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
5-Methyl-1,3,4-thiadiazol-2-amine>125>125>125-[1]
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine20-2820-28--[2]
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine20-2820-28--[2]
4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarinZone of Inhibition: 15-22 mm-Zone of Inhibition: 15-22 mmZone of Inhibition: 15-22 mm[3]
Ciprofloxacin (Standard)18-2018-20--[2]

Table 2: Antifungal Activity of 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
5-Methyl-1,3,4-thiadiazol-2-amine>125>125[1]
4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarinStrong InhibitionStrong Inhibition[3]
Fluconazole (Standard)--[1]

Experimental Protocols

The following are generalized protocols for the synthesis and antimicrobial screening of 5-substituted-2-amino-1,3,4-thiadiazole derivatives, which can be adapted for this compound.

Synthesis of this compound

This protocol is a representative procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Materials:

  • Methoxyacetic acid

  • Thiosemicarbazide

  • Phosphorous oxychloride (POCl₃) or Concentrated Sulfuric Acid

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • A mixture of methoxyacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is taken in a round bottom flask.

  • Phosphorous oxychloride (or concentrated sulfuric acid) is added slowly to the mixture with constant stirring in an ice bath.

  • The reaction mixture is then refluxed for a specified time (typically 2-4 hours).

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice.

  • The resulting solution is neutralized with a sodium hydroxide solution to precipitate the crude product.

  • The precipitate is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from a suitable solvent like ethanol to afford pure this compound.

  • The structure of the synthesized compound should be confirmed by spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry.

G cluster_synthesis Synthesis Workflow Reactants Methoxyacetic acid + Thiosemicarbazide Cyclizing_Agent Add POCl3 or H2SO4 Reactants->Cyclizing_Agent Reflux Reflux (2-4h) Cyclizing_Agent->Reflux Quenching Pour into Ice Reflux->Quenching Neutralization Neutralize with NaOH Quenching->Neutralization Precipitation Precipitate Crude Product Neutralization->Precipitation Filtration Filter and Wash Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Characterization Spectroscopic Confirmation Recrystallization->Characterization

A generalized workflow for the synthesis of this compound.
Antimicrobial Screening Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound.

Materials:

  • Synthesized this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Dissolve the synthesized compound and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Grow microbial cultures overnight in their respective broths. Adjust the turbidity of the microbial suspension to 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension to the final required inoculum size (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound's stock solution with the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + DMSO at the highest concentration used). Also, run a parallel experiment with the standard antimicrobial agent.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.

G cluster_screening Antimicrobial Screening Workflow Prep_Stock Prepare Stock Solution of Compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Prep_Inoculum Prepare Microbial Inoculum Inoculation Inoculate Wells with Microbes Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Concluding Remarks

The 2-amino-1,3,4-thiadiazole scaffold remains a promising area for the development of new antimicrobial agents. Although direct experimental data on this compound is currently limited, the information and protocols provided in this document, based on closely related analogs, offer a solid foundation for researchers to synthesize and evaluate its antimicrobial potential. The presented methodologies for synthesis and antimicrobial screening are robust and widely accepted, providing a clear pathway for the investigation of this and other novel thiadiazole derivatives. Further research into the antimicrobial properties of 5-alkoxy-2-amino-1,3,4-thiadiazoles is warranted to explore their therapeutic potential.

References

Application Notes and Protocols for Enzyme Inhibition Assay of 5-Methoxy-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, compounds bearing the 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2][3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in physiological and pathological processes such as pH homeostasis, CO2 transport, electrolyte secretion, and tumorigenesis.[4][5] Consequently, CA inhibitors are used in the treatment of various diseases, including glaucoma, epilepsy, and cancer.[6]

Principle of the Assay

The most common in vitro assay for carbonic anhydrase inhibition utilizes the esterase activity of the enzyme.[1] In this assay, a substrate, typically p-nitrophenyl acetate (p-NPA), is hydrolyzed by carbonic anhydrase to produce p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor like 5-Methoxy-1,3,4-thiadiazol-2-amine, the rate of this enzymatic reaction will decrease in a dose-dependent manner, allowing for the determination of inhibitory potency (e.g., IC50 value).

Data Presentation

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activities of structurally related 1,3,4-thiadiazole derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II) to provide a reference for expected potency.

CompoundhCA I IC50 (µM)hCA II IC50 (µM)Reference
5-Amino-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide precursor)3.25 - 4.750.055 - 2.6[2]
Acetazolamide (Standard Inhibitor)985.8 nM489.4 nM[7]
N-(5-methyl-1,3,4-thiadiazol-2-yl) derivative 10.144 nM0.109 nM[6]
N-(5-methyl-1,3,4-thiadiazol-2-yl) derivative 215.65 nM17.95 nM[6]
1,3,4-Thiadiazole-thiazolidinone derivative 7i-0.402 µM[8]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro carbonic anhydrase inhibition assay.

Materials and Reagents
  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich).

  • Test Compound: this compound.

  • Positive Control: Acetazolamide (a known CA inhibitor).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Organic Solvent: DMSO for dissolving the test compound and substrate.

  • Equipment:

    • 96-well microplate (clear, flat-bottom).

    • Microplate reader capable of kinetic measurements at 400-405 nm.

    • Pipettes and tips.

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.4): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.4 with HCl, and bring to the final volume.

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve lyophilized CA in cold Assay Buffer. Aliquot and store at -20°C.

  • CA Working Solution: Dilute the CA stock solution in cold Assay Buffer to the desired final concentration (e.g., 0.1 mg/mL). Prepare this solution fresh before each experiment.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • Test Compound Working Solutions: Prepare serial dilutions of the stock solution in Assay Buffer to achieve a range of final concentrations for IC50 determination.

  • Positive Control Stock Solution (e.g., 1 mM Acetazolamide): Dissolve Acetazolamide in DMSO.

  • Positive Control Working Solutions: Prepare serial dilutions of the stock solution in Assay Buffer.

  • Substrate Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare this solution fresh daily.

Assay Procedure
  • Plate Setup:

    • Blank (No Enzyme): 160 µL Assay Buffer + 20 µL DMSO + 20 µL Substrate Solution.

    • Control (No Inhibitor): 140 µL Assay Buffer + 20 µL CA Working Solution + 20 µL DMSO + 20 µL Substrate Solution.

    • Test Compound: 140 µL Assay Buffer + 20 µL CA Working Solution + 20 µL of each test compound dilution + 20 µL Substrate Solution.

    • Positive Control: 140 µL Assay Buffer + 20 µL CA Working Solution + 20 µL of each positive control dilution + 20 µL Substrate Solution.

    • It is recommended to perform all measurements in triplicate.

  • Enzyme-Inhibitor Pre-incubation:

    • To the appropriate wells, add 140 µL of Assay Buffer.

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Add 20 µL of the corresponding inhibitor working solution (or DMSO for the control).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Enzyme, Substrate, and Test Compound Solutions plate_setup Set up 96-well plate: Blank, Control, Test Compound reagent_prep->plate_setup Dispense pre_incubation Pre-incubate Enzyme with Inhibitor (15 min) plate_setup->pre_incubation reaction_init Initiate reaction with p-NPA Substrate pre_incubation->reaction_init kinetic_measurement Measure Absorbance at 405 nm (Kinetic Mode) reaction_init->kinetic_measurement rate_calc Calculate Reaction Rates (ΔAbs/min) kinetic_measurement->rate_calc Raw Data inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

Carbonic Anhydrase Signaling Pathway and Physiological Roles

CA_pathway cluster_cellular Cellular Environment cluster_processes Physiological & Pathological Processes CO2 CO2 CA Carbonic Anhydrase (CA) CO2->CA H2O H2O H2O->CA HCO3 HCO3- pH_homeostasis pH Homeostasis HCO3->pH_homeostasis CO2_transport CO2 Transport HCO3->CO2_transport ion_transport Ion & Fluid Transport HCO3->ion_transport biosynthesis Biosynthesis (Gluconeogenesis, Lipogenesis) HCO3->biosynthesis glaucoma Glaucoma (Aqueous Humor Production) HCO3->glaucoma H_ion H+ H_ion->pH_homeostasis tumorigenesis Tumorigenesis (Acidic Microenvironment) H_ion->tumorigenesis CA->HCO3 CA->H_ion Inhibitor 5-Methoxy-1,3,4- thiadiazol-2-amine Inhibitor->CA Inhibition

Caption: Role of Carbonic Anhydrase in physiological and pathological processes.

References

The Versatile Scaffold: Application Notes and Protocols for 5-Methoxy-1,3,4-thiadiazol-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring system is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its derivatives, 5-Methoxy-1,3,4-thiadiazol-2-amine emerges as a promising, albeit relatively underexplored, scaffold for the development of novel therapeutic agents. These application notes provide a comprehensive overview of its potential applications in drug discovery, drawing upon the established biological activities of the broader 2-amino-1,3,4-thiadiazole class. Detailed experimental protocols and data summaries are presented to guide researchers in harnessing the therapeutic potential of this versatile molecule.

Potential Therapeutic Applications

While specific research on this compound is limited, the extensive body of literature on its structural analogs suggests significant potential in several key therapeutic areas:

  • Anticancer Activity: The 1,3,4-thiadiazole nucleus is a common feature in many potent anticancer agents.[1] Derivatives have been shown to exert cytotoxic effects against various cancer cell lines, including breast, lung, and hepatocellular carcinoma.[1][2] The presence of a methoxy group can enhance lipophilicity and cellular uptake, potentially leading to improved efficacy.[3]

  • Antimicrobial and Antifungal Activity: The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore for antimicrobial agents.[4][5] Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7]

  • Carbonic Anhydrase Inhibition: Sulfonamide derivatives of 2-amino-1,3,4-thiadiazole are potent inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological processes.[8][9][10] This makes them attractive candidates for the development of drugs to treat glaucoma, epilepsy, and certain types of cancer.[11] The 5-methoxy substitution could influence the binding affinity and selectivity towards different CA isozymes.

  • Other Potential Activities: The 1,3,4-thiadiazole core has also been associated with antileishmanial, antidepressant, and anticonvulsant activities, suggesting a wide range of possibilities for drug development.[5]

Synthesis and Characterization

The synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles is well-documented. A common and efficient method involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[12][13]

General Synthesis Workflow:

Synthesis Workflow Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization (e.g., with POCl3, PPA) Thiosemicarbazide->Cyclization MethoxyaceticAcid Methoxyacetic Acid or its derivative MethoxyaceticAcid->Cyclization Intermediate Intermediate Cyclization->Intermediate Purification Purification (Recrystallization/ Chromatography) Intermediate->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for various 2-amino-1,3,4-thiadiazole derivatives, highlighting their potential activities. Note that data for the specific 5-methoxy derivative is extrapolated from these related compounds.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Citation
20b HepG-2 (Hepatocellular Carcinoma)4.37 ± 0.7Cisplatin9.8 ± 1.2[2]
20b A-549 (Lung Cancer)8.03 ± 0.5Cisplatin15.4 ± 2.1[2]
SCT-4 MCF-7 (Breast Cancer)~70% DNA biosynthesis inhibition at 100 µM--[3]
Derivative with 3,4,5-trimethoxyphenyl MCF-7 (Breast Cancer)6.6--[3]

Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
Fluorinated/Chlorinated derivatives S. aureus, B. subtilis20-28Ciprofloxacin18-20[4]
14b (Phenylamino derivative) C. albicans36.3Itraconazole47.5[14]
14d (Dichlorophenylamino derivative) C. albicans32.6Itraconazole47.5[14]
ATMC E. coli, S. aureus, etc.Zone of inhibition: 15-22 mm--[15]

Table 3: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives

Compound IDCA IsozymeKᵢ (nM)Reference CompoundKᵢ (nM)Citation
Mono-substituted acetazolamide derivatives hCA II16.7Acetazolamide-[11]
Sulfonamide-based thiadiazole 4f -Lowest IC₅₀ value--[16]
Amide derivatives 5, 6, 7 Bovine CAIC₅₀: 0.179 - 0.978 µMAcetazolamide-[8]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound and its derivatives.

General Synthesis of 5-Substituted-2-amino-1,3,4-thiadiazoles

This protocol is a general method adapted from the literature for the synthesis of the target scaffold.[12]

Materials:

  • Thiosemicarbazide

  • Methoxyacetic acid

  • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Ethanol or other suitable solvent for recrystallization

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of thiosemicarbazide and methoxyacetic acid.

  • Slowly add an excess of the cyclizing agent (e.g., POCl₃ or PPA) to the mixture under constant stirring in an ice bath to control the exothermic reaction.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases and a precipitate forms.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

  • Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Experimental Workflow for MTT Assay:

MTT Assay Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay CellSeeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h to allow cell attachment CellSeeding->Incubation1 AddCompound Add varying concentrations of This compound Incubation1->AddCompound Incubation2 Incubate for 48-72h AddCompound->Incubation2 AddMTT Add MTT solution to each well Incubation2->AddMTT Incubation3 Incubate for 4h to allow formazan crystal formation AddMTT->Incubation3 AddDMSO Add DMSO to dissolve formazan crystals Incubation3->AddDMSO ReadAbsorbance Measure absorbance at 570 nm using a microplate reader AddDMSO->ReadAbsorbance Carbonic Anhydrase Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition cluster_detection Detection CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Hydration HCO3 HCO3- + H+ H2CO3->HCO3 Dissociation H_ion H+ CA Carbonic Anhydrase (CA) CA->CO2 Inhibitor This compound (or derivative) Inhibitor->CA Binds to active site pH_Indicator pH Indicator (e.g., p-nitrophenol) ColorChange Color Change (Measured Spectrophotometrically) pH_Indicator->ColorChange H_ion->pH_Indicator

References

Application Notes and Protocols for In Vivo Experimental Design of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design for studying thiadiazole derivatives, a class of heterocyclic compounds with broad pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] The provided protocols are intended to serve as a foundational framework for researchers to adapt to their specific thiadiazole derivatives and research questions.

I. Anticancer Activity

Thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various molecular pathways, including the PI3K/Akt signaling pathway, and inhibiting tumor growth in preclinical models.[1][2][7][8][9][10]

Signaling Pathway: PI3K/Akt Inhibition

Many thiadiazole derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for tumor cell survival and proliferation.[2][7][8]

PI3K_Akt_Pathway Thiadiazole Thiadiazole Derivative Akt Akt Thiadiazole->Akt Inhibition PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Fig. 1: Thiadiazole Derivative Inhibition of PI3K/Akt Pathway
Experimental Protocol: Human Tumor Xenograft Model

This protocol describes the evaluation of the anticancer efficacy of a thiadiazole derivative in a murine xenograft model using a human cancer cell line.

1. Materials and Reagents:

  • Thiadiazole derivative

  • Vehicle for administration (e.g., sterile PBS, 0.5% carboxymethylcellulose)

  • Human cancer cell line (e.g., HT-29 human colon adenocarcinoma)[7]

  • Cell culture medium and supplements

  • Severe Combined Immunodeficient (SCID) mice (6-8 weeks old)[7]

  • Matrigel (optional)

  • Anesthetic (e.g., isoflurane)

  • Calipers

  • Syringes and needles

2. Experimental Workflow:

Anticancer_Workflow A Cell Culture (e.g., HT-29) B Tumor Cell Implantation (SCID Mice) A->B C Tumor Growth Monitoring B->C D Treatment Initiation (Thiadiazole Derivative) C->D E Continued Treatment & Monitoring D->E F Endpoint Analysis (Tumor Weight, Biomarkers) E->F

Fig. 2: Workflow for In Vivo Anticancer Efficacy Study

3. Procedure:

  • Cell Culture: Culture the selected human cancer cell line according to standard protocols.

  • Animal Acclimatization: Acclimatize SCID mice to the animal facility for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend in sterile PBS or medium, optionally mixed with Matrigel to enhance tumor take rate.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor growth.

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width^2) / 2.

  • Treatment Initiation:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups (n=5-10 mice per group).

    • Prepare the thiadiazole derivative in a suitable vehicle.

    • Administer the compound to the treatment group via the desired route (e.g., intraperitoneal, oral gavage). The control group should receive the vehicle only. A positive control group with a standard-of-care chemotherapeutic can also be included.

  • Continued Treatment and Monitoring:

    • Continue treatment as per the defined schedule (e.g., daily, every other day) for a predetermined period (e.g., 2-4 weeks).

    • Continue to monitor tumor volume and body weight regularly.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and record their final weight.

    • Tumor tissue can be processed for further analysis (e.g., histopathology, biomarker analysis such as p-Akt levels).

Data Presentation
GroupTreatmentDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day X)Mean Tumor Weight (g) ± SEM
1Vehicle Control-1250 ± 1501.5 ± 0.2
2Thiadiazole A25600 ± 800.7 ± 0.1
3Thiadiazole A50350 ± 500.4 ± 0.05
4Positive ControlVaries400 ± 600.5 ± 0.08

II. Anti-inflammatory Activity

Thiadiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase-2 (COX-2).[11][12][13]

Signaling Pathway: COX-2 Inhibition

The anti-inflammatory effects of many thiadiazole derivatives are attributed to their ability to selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[11][13]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Enzyme Thiadiazole Thiadiazole Derivative Thiadiazole->COX2 Inhibition Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation

Fig. 3: Thiadiazole Derivative Inhibition of the COX-2 Pathway
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[14]

1. Materials and Reagents:

  • Thiadiazole derivative

  • Vehicle for administration

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Indomethacin, Diclofenac)[15]

  • Wistar or Sprague-Dawley rats (150-200g)

  • Pletysmometer or digital calipers

2. Experimental Workflow:

AntiInflammatory_Workflow A Animal Acclimatization B Baseline Paw Volume Measurement A->B C Compound Administration B->C D Carrageenan Injection C->D E Paw Volume Measurement (Hourly) D->E F Data Analysis (% Inhibition) E->F Antimicrobial_Workflow A Bacterial Culture (e.g., MRSA) B Wound Creation & Inoculation (Mice) A->B C Topical Treatment (Thiadiazole Derivative) B->C D Monitoring (Bioluminescence/CFU) C->D E Endpoint Analysis (Bacterial Load) D->E

References

Application Note: Analytical Techniques for the Characterization of 5-Methoxy-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methoxy-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. Compounds in this class are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate and thorough characterization is a critical step after synthesis to confirm the identity, purity, and structure of the molecule. This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Record the spectra on a 400 MHz NMR spectrometer.

  • Data Acquisition for ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Data Presentation: Expected NMR Data

Note: The following data are representative values based on the analysis of structurally similar 1,3,4-thiadiazole derivatives.[1][3]

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1 ~ 3.8 - 3.9 Singlet 3H -OCH₃ protons

| 2 | ~ 7.0 - 7.5 | Broad Singlet | 2H | -NH₂ protons |

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Signal Chemical Shift (δ, ppm) Assignment
1 ~ 55 - 60 -OCH₃ carbon
2 ~ 160 - 170 C2 of thiadiazole ring (attached to -NH₂)

| 3 | ~ 165 - 175 | C5 of thiadiazole ring (attached to -OCH₃) |

Infrared (IR) Spectroscopy

Application: Infrared spectroscopy is used to identify the functional groups present in the this compound molecule. The presence of characteristic absorption bands confirms the key structural features.

Experimental Protocol: FT-IR

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[4]

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

Data Presentation: Expected IR Absorption Bands

Table 3: Characteristic FT-IR (KBr) Spectral Data

Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
~ 3400 - 3250 Medium-Strong N-H stretching Primary amine (-NH₂)[5]
~ 3100 - 3000 Weak-Medium C-H stretching Aromatic/Heteroaromatic C-H
~ 2950 - 2850 Weak-Medium C-H stretching Methoxy (-OCH₃) group[3]
~ 1650 - 1580 Medium N-H bending Primary amine (-NH₂)[5]
~ 1620 - 1580 Medium-Strong C=N stretching Thiadiazole ring[6]
~ 1250 Strong C-O stretching Aryl ether (C-O of -OCH₃)[7]

| ~ 700 - 650 | Medium | C-S-C stretching | Thiadiazole ring[6] |

Mass Spectrometry (MS)

Application: Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structural fragmentation pattern. This analysis confirms the elemental composition of the synthesized molecule.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[8] ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8]

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ peak.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak and compare it with the calculated molecular weight of this compound (C₃H₅N₃OS, MW: 131.16 g/mol ).

Data Presentation: Expected Mass Spectrometry Data

Table 4: ESI-MS Data

Predicted m/z Ion Formula Notes

| 132.02 | [C₃H₅N₃OS + H]⁺ | Protonated molecular ion [M+H]⁺ |

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a crucial technique for assessing the purity of the synthesized this compound. It separates the target compound from any starting materials, by-products, or other impurities.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 80:20 v/v), containing 0.1% acetic acid to improve peak shape.[9] Filter and degas the mobile phase before use.

  • Instrumentation: Use an HPLC system equipped with a C18 column (e.g., 50 x 4.6 mm, 3 µm particle size), a UV detector, and an autosampler.[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.5 - 2.0 mL/min[9][10]

    • Column Temperature: Ambient

    • Injection Volume: 20 µL

    • Detection Wavelength: Set the UV detector to a wavelength where the compound exhibits strong absorbance (e.g., 210-254 nm).[9][10]

  • Sample Analysis: Dissolve the sample in the mobile phase, filter it, and inject it into the HPLC system.

  • Data Analysis: Record the chromatogram. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Data Presentation: Expected HPLC Data

Table 5: HPLC Purity Analysis

Compound Retention Time (min) Purity (%)

| this compound | To be determined experimentally | > 95% |

Visualizations: Workflows and Relationships

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_results Data Analysis & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment hplc->purity final Confirmed Compound structure->final purity->final

General analytical workflow for compound characterization.

HPLC_Workflow prep Sample Preparation Dissolve in Mobile Phase Filter Solution injection Injection Inject 20 µL prep->injection Sample hplc HPLC System C18 Column UV Detector Mobile Phase: ACN/H₂O analysis Data Acquisition Record Chromatogram hplc->analysis Signal injection->hplc Analysis result Purity Assessment Calculate Peak Area % analysis->result Data

Experimental workflow for HPLC purity analysis.

Data_Integration cluster_structure Structural Features cluster_data Spectroscopic Evidence Compound This compound FunctionalGroups Functional Groups (-NH₂, -OCH₃, C=N, C-S-C) Compound->FunctionalGroups MolecularSkeleton Carbon-Hydrogen Framework Compound->MolecularSkeleton MS_Data MS Data (Molecular Weight) Compound->MS_Data IR_Data IR Data (N-H, C-O stretches) FunctionalGroups->IR_Data NMR_Data NMR Data (Chemical Shifts) MolecularSkeleton->NMR_Data

Relationship between spectroscopic data and molecular structure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-1,3,4-thiadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method is the acid-catalyzed cyclization of a precursor, 4-methoxybenzoyl thiosemicarbazide. This precursor is typically formed by reacting 4-methoxybenzoic acid (or its corresponding acyl chloride) with thiosemicarbazide. The subsequent cyclization and dehydration are commonly achieved using strong acids such as concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃).[1][2][3]

Q2: How do reaction conditions influence the product of thiosemicarbazide cyclization?

The pH of the reaction medium is a critical factor that directs the cyclization pathway.

  • Acidic Conditions: Strong acids like concentrated H₂SO₄, polyphosphoric acid (PPA), or POCl₃ favor the formation of the 1,3,4-thiadiazole ring system.[4][5] The mechanism generally involves the nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.

  • Alkaline Conditions: In the presence of a base such as sodium hydroxide (NaOH), the cyclization of acylthiosemicarbazides tends to yield 1,2,4-triazole derivatives.[4][6]

Q3: Are there greener or safer alternatives to harsh dehydrating agents like POCl₃ or concentrated H₂SO₄?

Yes, newer methods aim to avoid highly corrosive and toxic reagents. One such approach is a one-pot synthesis using polyphosphate ester (PPE) as a cyclodehydration agent.[7][8] This method is considered milder and can proceed without the need for harsh acids. Additionally, techniques like microwave or ultrasonic irradiation have been employed to accelerate the reaction and potentially improve yields under greener conditions.[9]

Q4: What are the expected spectroscopic characteristics of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine?

Based on reported data for structurally similar compounds, the following characteristics can be expected:

  • ¹H NMR (DMSO-d₆): A singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm, a broad singlet for the amine (-NH₂) protons, and signals in the aromatic region (approx. δ 7.0-7.8 ppm) corresponding to the methoxyphenyl group.[10]

  • ¹³C NMR (DMSO-d₆): A signal for the methoxy carbon around δ 55 ppm, and signals for the two carbons of the thiadiazole ring in the range of δ 148-170 ppm.[11][12]

  • FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching of the primary amine (around 3100-3400 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).[11][13]

  • Mass Spectrometry (ESI-MS): An [M+H]⁺ peak corresponding to the molecular weight of the product (C₉H₉N₃OS, MW: 207.26).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inappropriate pH: Reaction conditions may not be sufficiently acidic to favor thiadiazole formation.2. Ineffective Cyclizing Agent: The dehydrating agent may be old, hydrated, or used in insufficient quantity.3. Incomplete Reaction: Reaction time or temperature may be insufficient for the cyclization to complete.4. Steric Hindrance: While less likely for the methoxy group, bulky substituents on the aromatic ring can sometimes impede cyclization.1. Verify Acidity: Ensure a strong acid like concentrated H₂SO₄ or PPA is used. Monitor the pH if possible.2. Use Fresh Reagent: Use fresh, anhydrous H₂SO₄, POCl₃, or PPA. Ensure the correct stoichiometric amount is used.3. Optimize Conditions: Increase the reaction time or temperature (reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC).4. Alternative Method: Consider a different synthetic route, such as one using polyphosphate ester (PPE), which may be less sensitive to steric factors.[7]
Formation of 1,2,4-Triazole Byproduct Incorrect pH: The reaction medium may not be acidic enough, or localized basic conditions may exist, favoring the formation of the 1,2,4-triazole isomer.[4]Ensure Strong Acidic Conditions: Add the thiosemicarbazide precursor slowly and portion-wise to the cold, stirred strong acid (e.g., H₂SO₄) to maintain a consistently low pH and control any exothermic reaction.
Difficulty in Product Purification 1. Tarry Residue: Strong acids, especially at high temperatures, can cause charring and the formation of dark, tarry byproducts.[6]2. Product Solubility: The product may have some solubility in water, leading to loss during the work-up.3. Incomplete Neutralization: Residual acid in the crude product can interfere with crystallization and subsequent steps.1. Controlled Conditions: Maintain the reaction temperature as recommended. Pouring the reaction mixture into ice-cold water helps to precipitate the product quickly while diluting the acid and dissipating heat.2. Careful Work-up: After pouring onto ice, ensure the solution is thoroughly chilled before filtering to minimize loss. Wash the crude product with ample cold water.3. Thorough Neutralization & Washing: After filtration, suspend the crude solid in a dilute basic solution (e.g., 5% sodium carbonate) to neutralize any trapped acid until the pH is neutral or slightly basic (pH 8).[14] Filter and wash thoroughly with water before recrystallization.
Inconsistent Spectroscopic Data 1. Presence of Impurities: Starting materials or byproducts may be present in the final product.2. Incorrect Structure: The reaction may have yielded an isomer (e.g., 1,2,4-triazole) or an unexpected product.1. Recrystallize: Purify the product by recrystallization from a suitable solvent system, such as ethanol or a DMF/water mixture, until the melting point is sharp and consistent.[9][14]2. Confirm with 2D NMR: If the structure is in doubt, perform 2D NMR experiments (e.g., HMBC, HSQC) to confirm the connectivity of the atoms and definitively identify the heterocyclic ring system.

Experimental Protocols

Synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

This protocol is a representative procedure based on the acid-catalyzed cyclization of 4-methoxybenzoyl thiosemicarbazide.

Step 1: Synthesis of 1-(4-methoxybenzoyl)thiosemicarbazide (Intermediate)

This step may be skipped if the intermediate is commercially available.

  • To a solution of 4-methoxybenzoyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add a solution of thiosemicarbazide (1.0 eq) and a base like triethylamine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, which can be purified by recrystallization.

Step 2: Cyclization to 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

  • Carefully add concentrated sulfuric acid (e.g., 5-10 mL per 0.02 mol of substrate) to a flask and cool it in an ice bath to 0-5 °C.[3]

  • Slowly and portion-wise, add 1-(4-methoxybenzoyl)thiosemicarbazide (1.0 eq) to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • A precipitate will form. Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

  • Filter the crude product using a Buchner funnel and wash the solid thoroughly with cold water until the washings are neutral (pH ~7).

  • For further purification, suspend the crude solid in a 5% aqueous sodium carbonate solution to neutralize any residual acid, stir for 15-20 minutes, filter, and wash again with water.[14]

  • Dry the solid product. Recrystallize from a suitable solvent, such as ethanol or a DMF/water mixture, to obtain the pure 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine.[9][14]

Visualizations

Synthesis_Pathway cluster_start Starting Materials 4-Methoxybenzoic Acid 4-Methoxybenzoic Acid Intermediate 1-(4-Methoxybenzoyl)thiosemicarbazide 4-Methoxybenzoic Acid->Intermediate Acylation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Product 5-(4-Methoxy-1,3,4-thiadiazol-2-amine) Intermediate->Product conc. H₂SO₄ (Cyclization & Dehydration)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Experiment Start: Low/No Product Yield pH_Check Is reaction medium strongly acidic? Start->pH_Check Reagent_Check Are cyclizing agents (H₂SO₄, PPA) fresh & anhydrous? pH_Check->Reagent_Check Yes Adjust_pH Action: Ensure use of conc. H₂SO₄ or PPA. pH_Check->Adjust_pH No Condition_Check Are reaction time and temperature sufficient? Reagent_Check->Condition_Check Yes Replace_Reagents Action: Use fresh, anhydrous reagents. Reagent_Check->Replace_Reagents No Byproduct_Check Is 1,2,4-triazole or tarry residue observed? Condition_Check->Byproduct_Check Yes Optimize_Conditions Action: Increase time/temp; monitor via TLC. Condition_Check->Optimize_Conditions No Modify_Workup Action: Add precursor slowly to cold acid; purify carefully. Byproduct_Check->Modify_Workup Yes Success Product Yield Improved Byproduct_Check->Success No Adjust_pH->Start Replace_Reagents->Start Optimize_Conditions->Start Modify_Workup->Start

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: 1,3,4-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3,4-thiadiazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,3,4-thiadiazoles, particularly when using thiosemicarbazide and its derivatives as starting materials.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in 1,3,4-thiadiazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Impurities in your thiosemicarbazide or carboxylic acid can interfere with the reaction. Ensure you are using high-purity reagents.

  • Inefficient Cyclizing Agent: The choice and amount of the cyclizing agent are critical. For the common synthesis from a carboxylic acid and thiosemicarbazide, strong dehydrating acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are often used. Insufficient amounts of the cyclizing agent can lead to incomplete reaction.

  • Reaction Temperature and Time: The optimal temperature and reaction time can vary depending on the specific substrates and reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal duration. Some reactions may require heating to proceed efficiently, while excessive heat can lead to degradation.

  • Solubility Issues: Poor solubility of reactants in the chosen solvent can hinder the reaction rate. If you observe poor solubility, consider exploring alternative solvents.

Q2: I am observing significant byproduct formation. How can I identify and minimize these unwanted products?

A2: The formation of byproducts is a common challenge in 1,3,4-thiadiazole synthesis. The two most prevalent byproducts are 1,2,4-triazole-3-thiones and 1,3,4-oxadiazoles.

  • 1,2,4-Triazole-3-thiones: These are regioisomers of the desired 1,3,4-thiadiazole and their formation is often favored under basic or neutral conditions. To promote the formation of the 1,3,4-thiadiazole, it is generally recommended to perform the cyclization in a strong acidic medium.

  • 1,3,4-Oxadiazoles: These can form as a result of desulfurization, especially when using certain oxidizing agents or dehydrating agents that can also promote the loss of sulfur. The choice of cyclizing agent is crucial to minimize this side reaction.

To identify the byproducts, a combination of chromatographic (TLC, HPLC) and spectroscopic (NMR, Mass Spectrometry) techniques is recommended.

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification challenges often arise from the presence of unreacted starting materials, byproducts, and reagents.

  • Recrystallization: This is a common and effective method for purifying solid 1,3,4-thiadiazole derivatives. The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, methanol, and DMF/water mixtures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be an effective technique. A range of solvent systems can be employed, starting with non-polar solvents and gradually increasing the polarity.

  • Acid-Base Extraction: If your product and byproducts have different acidic or basic properties, a liquid-liquid extraction using acidic and basic aqueous solutions can be a powerful purification tool.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 1,3,4-thiadiazoles?

A1: The most widely used precursors for the synthesis of 1,3,4-thiadiazoles are thiosemicarbazide and its N-substituted derivatives.[1][2] These are typically reacted with carboxylic acids, acid chlorides, or anhydrides.[3] Another common route is the oxidative cyclization of thiosemicarbazones, which are formed from the condensation of thiosemicarbazide with aldehydes or ketones.[4]

Q2: How do reaction conditions influence the formation of 1,3,4-thiadiazoles versus their byproducts?

A2: Reaction conditions play a pivotal role in directing the cyclization towards the desired 1,3,4-thiadiazole. The pH of the reaction medium is a key factor. Acidic conditions, often employing strong acids like sulfuric acid or phosphorus oxychloride, generally favor the formation of 1,3,4-thiadiazoles.[3] In contrast, basic conditions can promote the formation of the isomeric 1,2,4-triazole-3-thiones. The choice of cyclizing agent can also influence the product distribution, with some reagents being more prone to inducing desulfurization and the formation of 1,3,4-oxadiazole byproducts.

Q3: Can you provide a general overview of the reaction mechanism for the formation of a 2-amino-5-substituted-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide?

A3: The reaction mechanism generally proceeds through two key steps. First, the thiosemicarbazide acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid, leading to the formation of an acylthiosemicarbazide intermediate. This is followed by an intramolecular cyclization and dehydration, catalyzed by a strong acid, to yield the final 2-amino-5-substituted-1,3,4-thiadiazole.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in Thiosemicarbazide Cyclization

Starting MaterialsCyclizing Agent/ConditionsDesired ProductMajor Byproduct(s)Typical Yield of Desired Product
Thiosemicarbazide + Carboxylic AcidConc. H₂SO₄ or POCl₃ (acidic)2-Amino-5-substituted-1,3,4-thiadiazole1,3,4-Oxadiazole (minor)60-90%
AcylthiosemicarbazideNaOH or other base (basic)2-Amino-5-substituted-1,3,4-thiadiazole4-Amino-5-substituted-1,2,4-triazole-3-thioneVariable, can be the major product
ThiosemicarbazoneOxidizing agent (e.g., FeCl₃)2-Imino-1,3,4-thiadiazoline1,2,4-Triazole-3-thioneDependent on substrate and oxidant

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole from a Carboxylic Acid and Thiosemicarbazide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

  • Addition of Cyclizing Agent: Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise with constant stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Carboxylic Acid + Thiosemicarbazide reagent Add POCl₃ (ice bath) start->reagent reflux Reflux (1-2h) reagent->reflux quench Pour onto ice reflux->quench Reaction complete neutralize Neutralize with NaHCO₃ quench->neutralize filter Filter and wash neutralize->filter recrystallize Recrystallize filter->recrystallize product Pure 1,3,4-Thiadiazole recrystallize->product

Caption: General experimental workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.

troubleshooting_byproducts cluster_conditions Reaction Conditions start Thiosemicarbazide Derivative acidic Acidic Medium (e.g., H₂SO₄, POCl₃) start->acidic Cyclization basic Basic Medium (e.g., NaOH) start->basic Cyclization oxidative Oxidative Conditions (e.g., FeCl₃) start->oxidative Cyclization product Desired 1,3,4-Thiadiazole acidic->product Favored Pathway byproduct2 1,3,4-Oxadiazole acidic->byproduct2 Minor Pathway (Desulfurization) byproduct1 1,2,4-Triazole-3-thione basic->byproduct1 Favored Pathway

Caption: Logical relationship between reaction conditions and common byproducts in 1,3,4-thiadiazole synthesis.

References

Technical Support Center: Synthesis of 5-Methoxy-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Methoxy-1,3,4-thiadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step involves the reaction of 4-methoxybenzoyl hydrazide with a thiocyanate salt (like potassium or ammonium thiocyanate) or the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form the intermediate, 1-(4-methoxybenzoyl)thiosemicarbazide. The second step is an acid-catalyzed intramolecular cyclization (dehydration) of this intermediate to yield the final product.

Q2: Which cyclization agents are most effective for this synthesis?

A2: Several dehydrating agents can be used for the cyclization of the thiosemicarbazide intermediate. Common choices include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1] The selection of the agent can significantly impact the reaction yield and purity of the final product.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: A primary side reaction is the formation of the corresponding 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole. This can occur through desulfurization, particularly when using certain oxidizing agents or under specific reaction conditions.[2] Another potential issue, especially with strong acids like concentrated H₂SO₄ at elevated temperatures, is the demethylation of the methoxy group, leading to the formation of a phenolic impurity.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (1-(4-methoxybenzoyl)thiosemicarbazide), you can observe the disappearance of the starting material and the appearance of the product spot. A suitable eluent system would typically be a mixture of non-polar and polar solvents, such as ethyl acetate and hexane.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Final Product 1. Incomplete formation of the 1-(4-methoxybenzoyl)thiosemicarbazide intermediate.2. Inefficient cyclization agent or suboptimal reaction conditions.3. Degradation of starting material or product.1. Ensure the purity of starting materials (4-methoxybenzoyl hydrazide and thiocyanate source). Confirm the formation of the intermediate via techniques like NMR or melting point analysis before proceeding with cyclization.2. Experiment with different cyclization agents (e.g., switch from H₂SO₄ to PPA). Optimize the reaction temperature and time. A comparative study showed that conventional heating with sulfuric acid can be very effective.3. Avoid excessively high temperatures, especially with strong acids, to prevent degradation and potential demethylation.
Presence of Impurities in the Final Product 1. Formation of 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole as a byproduct.2. Unreacted 1-(4-methoxybenzoyl)thiosemicarbazide.3. Demethylation of the methoxy group.1. The choice of cyclizing agent can influence the formation of the oxadiazole. If this is a significant issue, consider milder cyclization conditions or alternative reagents.2. Increase the reaction time or temperature moderately. Ensure efficient stirring.3. Use the lowest effective temperature for cyclization with strong acids. Consider using PPA which may allow for lower reaction temperatures.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous work-up solution.2. Oily or non-crystalline product.1. After quenching the reaction with ice water, carefully neutralize the mixture with a base (e.g., sodium carbonate solution) to a pH of approximately 8 to precipitate the product.[3]2. Attempt recrystallization from a suitable solvent system, such as ethanol/water or DMF/water.[3] If the product remains oily, column chromatography may be necessary.

Data Presentation

Table 1: Comparison of Different Synthetic Methods for 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

MethodReagent/ConditionReaction TimeYield (%)Reference
Conventional HeatingConc. H₂SO₄4 hours82[4]
Microwave IrradiationConc. H₂SO₄5 minutes78[4]
Grinding-15 minutes55[4]
Solid PhasePCl₅Not specified>91 (general)[3]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-methoxybenzoyl)thiosemicarbazide
  • To a solution of 4-methoxybenzoyl hydrazide (1 equivalent) in a suitable solvent like ethanol, add an equimolar amount of ammonium thiocyanate.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 1-(4-methoxybenzoyl)thiosemicarbazide. Recrystallization from ethanol can be performed for further purification.

Protocol 2: Cyclization to this compound using Concentrated Sulfuric Acid
  • Carefully add 1-(4-methoxybenzoyl)thiosemicarbazide (1 equivalent) portion-wise to cold (0-5 °C) concentrated sulfuric acid (typically 3-5 volumes) with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or gently heat to 50-60°C if required, while monitoring with TLC.[1]

  • Once the reaction is complete, pour the mixture carefully onto crushed ice.

  • Neutralize the resulting solution with a saturated sodium carbonate or ammonium hydroxide solution until a precipitate forms (typically pH 7-8).

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an appropriate solvent like ethanol to obtain pure this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Potential Side Product 4-Methoxybenzoyl_hydrazide 4-Methoxybenzoyl hydrazide Intermediate 1-(4-Methoxybenzoyl)thiosemicarbazide 4-Methoxybenzoyl_hydrazide->Intermediate Reflux Thiosemicarbazide_Source NH4SCN or Thiosemicarbazide Thiosemicarbazide_Source->Intermediate Final_Product This compound Intermediate->Final_Product Conc. H2SO4 or PPA, or POCl3 Side_Product 2-Amino-5-(4-methoxyphenyl) -1,3,4-oxadiazole Intermediate->Side_Product Desulfurization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Intermediate Check Purity and Formation of Thiosemicarbazide Intermediate Start->Check_Intermediate Intermediate_OK Intermediate is Pure and Correctly Formed Check_Intermediate->Intermediate_OK Yes Intermediate_Not_OK Purify/Re-synthesize Intermediate Check_Intermediate->Intermediate_Not_OK No Check_Cyclization Evaluate Cyclization Conditions Intermediate_OK->Check_Cyclization Intermediate_Not_OK->Start Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Cyclization->Optimize_Temp_Time Suboptimal Parameters Change_Reagent Change Cyclization Reagent (e.g., H2SO4 to PPA) Check_Cyclization->Change_Reagent Reagent Ineffective Check_Workup Review Work-up and Purification Procedure Optimize_Temp_Time->Check_Workup Change_Reagent->Check_Workup Adjust_pH Ensure Proper pH for Precipitation Check_Workup->Adjust_pH Isolation Issue Recrystallize Optimize Recrystallization Solvent Check_Workup->Recrystallize Purification Issue End Yield Improved Adjust_pH->End Recrystallize->End

Caption: A workflow for troubleshooting low yield issues.

References

stability issues with 5-Methoxy-1,3,4-thiadiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 5-Methoxy-1,3,4-thiadiazol-2-amine in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It has lower solubility in alcohols like methanol and ethanol.[1] The compound is almost insoluble in water.[1] For biological assays, preparing a concentrated stock solution in DMSO is a common practice, followed by serial dilution in the aqueous assay buffer.

Q2: What is the recommended storage condition for stock solutions of this compound?

A2: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and prevent degradation. For long-term storage, it is advisable to store the solution in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How do pH and temperature affect the stability of this compound in aqueous solutions?

Q4: What are the visual signs of degradation or precipitation in my solution?

A4: Signs of degradation may not always be visible. However, you should look for color changes, the appearance of cloudiness, or the formation of a precipitate in your solution. If any of these are observed, the solution should be discarded.

Q5: How can I assess the stability of this compound under my specific experimental conditions?

A5: You can perform a simple stability study by preparing the compound in your experimental buffer and incubating it under your experimental conditions (e.g., 37°C for 24 hours). The stability can be assessed by analyzing the solution at different time points using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

  • Question: Why am I observing high variability in my experimental results when using this compound?

  • Answer: Inconsistent results can be a sign of compound instability in your assay medium. The compound may be degrading over the course of your experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before each experiment.

    • Minimize Incubation Time: If possible, reduce the incubation time of the compound in the aqueous buffer.

    • Conduct a Time-Course Stability Study: As described in the FAQ, perform a stability study under your exact experimental conditions to determine the degradation rate of the compound.

    • Check for Interactions: Consider potential interactions with other components in your assay medium that could be accelerating degradation.

Issue 2: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.

  • Question: I see a precipitate forming when I dilute my concentrated DMSO stock of this compound into my aqueous assay buffer. What should I do?

  • Answer: This is likely due to the low aqueous solubility of the compound. The final concentration of the compound in your assay may be exceeding its solubility limit in the aqueous buffer, even with a small percentage of DMSO.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Try using a lower final concentration of the compound in your experiment.

    • Increase the DMSO Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may help to keep the compound in solution. Ensure you run a vehicle control with the same final DMSO concentration.

    • Use a Different Stock Solvent: While DMSO is common, for some applications, preparing a stock in ethanol might be an alternative, though solubility is lower.

    • Incorporate a Surfactant: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20) to the assay buffer can help to improve solubility. This should be tested for compatibility with your assay.

Quantitative Data Summary

The following tables provide illustrative data on the solubility and stability of this compound. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (Approximate)
Dimethyl Sulfoxide (DMSO)> 50 mg/mL
Dimethylformamide (DMF)> 30 mg/mL
Ethanol~5 mg/mL
Methanol~2 mg/mL
Water< 0.1 mg/mL

Table 2: Illustrative Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) at 37°C

Time (hours)Remaining Compound (%)
0100
298
692
1285
2475

Experimental Protocols

Protocol: General Solution Stability Assessment using HPLC

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in your experimental aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). Ensure the final DMSO concentration is low and consistent across all samples (e.g., 0.1%).

  • Incubation: Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Sample Quenching: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile to the aliquot. This will precipitate proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples to pellet any precipitate.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection. The peak area of the parent compound at each time point is used to determine the percentage of the compound remaining relative to the 0-hour time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to 10 µM in Buffer prep_stock->prep_work incubate Incubate at 37°C prep_work->incubate sampling Sample at Time Points (0, 2, 6, 12, 24h) incubate->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge quench->centrifuge hplc Analyze by HPLC centrifuge->hplc

Caption: Experimental workflow for assessing solution stability.

troubleshooting_workflow cluster_solution Solution Preparation cluster_conditions Experimental Conditions cluster_outcome Outcome start Inconsistent Experimental Results? fresh_solution Prepare Fresh Working Solutions start->fresh_solution Yes further_investigation Further Investigation Needed start->further_investigation No check_solubility Check for Precipitation Upon Dilution fresh_solution->check_solubility reduce_incubation Minimize Incubation Time check_solubility->reduce_incubation stability_study Perform Time-Course Stability Study reduce_incubation->stability_study results_improved Results Improved stability_study->results_improved If degradation is confirmed and addressed stability_study->further_investigation If stability is not the issue

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Overcoming Solubility Challenges of Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear troubleshooting guidance for the solubility challenges frequently encountered with thiadiazole compounds in experimental assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My thiadiazole compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer.

  • Question: What is the primary cause of this immediate precipitation?

    • Answer: This is a common phenomenon known as "precipitation upon dilution" or "crashing out".[1][2] It occurs because your compound is soluble in the highly organic DMSO stock but has very low solubility in the aqueous buffer. When the stock is diluted, the compound's concentration surpasses its aqueous solubility limit, causing it to fall out of solution.[1][3] This rapid change in solvent polarity is often referred to as "solvent shock".[3]

  • Question: How can I prevent this from happening?

    • Answer: You can address this with several procedural adjustments:

      • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically at or below 0.5%, to minimize both solvent effects and potential toxicity to cells.[1][3]

      • Pre-warm Your Aqueous Solution: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays) can increase the solubility of your compound.[2][3] Adding compounds to cold media can decrease solubility.[2]

      • Modify the Dilution Process: Instead of adding a small volume of stock directly into a large volume of buffer, add the DMSO stock dropwise to the aqueous solution while gently vortexing or swirling.[2][3] This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.

      • Perform Serial Dilutions: A gradual change in solvent composition is less likely to cause precipitation.[1] Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed media.[1][2][3]

Issue 2: My compound appears soluble at first, but I see a precipitate forming over time in the incubator.

  • Question: Why does my compound precipitate after a few hours or days?

    • Answer: Delayed precipitation can be caused by several factors:

      • Temperature Shifts: The change in temperature from preparation at room temperature to incubation at 37°C can affect solubility.[3]

      • pH Changes: In cell-based assays, cellular metabolism can alter the pH of the culture medium.[2] If your compound's solubility is pH-sensitive, this shift can cause it to precipitate.[3]

      • Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[3]

      • Evaporation: Water loss from the culture plate can increase the compound's effective concentration, pushing it beyond its solubility limit.[4]

  • Question: What steps can I take to avoid delayed precipitation?

    • Answer:

      • Ensure Temperature Stability: Pre-warm all solutions and ensure your incubator maintains a stable temperature.[3]

      • Use Buffered Media: To counteract pH shifts from cell metabolism, ensure your media is adequately buffered, for example, by using HEPES.[3]

      • Test Stability: Assess the compound's stability and solubility in the specific culture medium over the full duration of your experiment.

      • Prevent Evaporation: Monitor incubator humidity and use properly sealed culture plates or flasks to minimize evaporation.[4]

Issue 3: I am observing inconsistent and non-reproducible results in my biological assays.

  • Question: What could be causing this variability with the same batch of my compound?

    • Answer: Inconsistent results are often a direct consequence of solubility and stability issues.[1] If the compound is not fully dissolved or precipitates over time, the actual concentration of the active, dissolved compound will vary between experiments, leading to poor reproducibility.[1][5]

  • Question: How can I improve the reproducibility of my experiments?

    • Answer:

      • Confirm Complete Dissolution: Always visually inspect your stock solutions to ensure the compound is fully dissolved. If necessary, use gentle warming or brief sonication to aid dissolution.[1]

      • Prepare Fresh Solutions: Whenever feasible, prepare fresh working dilutions from your DMSO stock for each experiment.[1] This minimizes issues related to compound degradation or precipitation during storage.[1]

      • Minimize Freeze-Thaw Cycles: Aliquot your main stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can encourage precipitation and water absorption by DMSO.[3][5]

      • Consider Advanced Formulation: If simple procedural changes are insufficient, you may need to employ a more robust solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: Why do many substituted thiadiazole derivatives exhibit low water solubility? A1: The core thiadiazole ring can be modified with various substituents. When these are lipophilic (fat-loving) groups, such as aromatic or phenyl rings, they increase the molecule's overall hydrophobicity, reducing its affinity for water.[1] Additionally, the planar structure of the thiadiazole ring can promote strong packing in a crystal lattice, making it difficult for water molecules to break the solid apart and dissolve it.[1][6][7]

Q2: What are the primary strategies for improving the solubility of poorly soluble thiadiazole derivatives for in vitro assays? A2: The main approaches involve modifying the formulation to increase the compound's aqueous solubility. These include:

  • Co-solvents: Using a water-miscible organic solvent in addition to water.[8][9]

  • Surfactants: Employing detergents that form micelles to encapsulate the drug.[8][10]

  • Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes with the compound.[8][11][12]

  • Solid Dispersions: Dispersing the compound in a polymeric carrier.[13][14]

  • Particle Size Reduction: Decreasing the particle size to the nano-range to increase the surface area and dissolution rate.[8][11][13]

Q3: How do co-solvents work and which ones are common? A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15] This reduces the interfacial tension between the aqueous environment and the hydrophobic thiadiazole compound, allowing it to dissolve more readily.[9][16] Commonly used co-solvents in preclinical studies include polyethylene glycol (PEG 400), propylene glycol (PG), ethanol, and glycerin.[8][17]

Q4: What is the mechanism of action for surfactants? A4: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In water, above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures called micelles. The hydrophobic drug can be encapsulated within the hydrophobic core of the micelle, while the hydrophilic exterior keeps the entire structure dissolved in the aqueous solution.[10][18][19]

Q5: How do cyclodextrins improve solubility? A5: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic outer surface and a hydrophobic inner cavity.[20][21] A poorly soluble thiadiazole molecule can fit into this hydrophobic cavity, forming a "host-guest" or "inclusion" complex. This complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby increasing the apparent solubility of the compound.[12][20][21][22]

Data Presentation
Table 1: Comparison of Common Solubility Enhancement Strategies
StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents Reduces the polarity of the aqueous solvent system, decreasing interfacial tension.[9][16]Simple to implement; effective for many compounds.High concentrations can be toxic to cells or interfere with the assay; may not be sufficient for very insoluble compounds.
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.High solubilizing capacity; can mimic in vivo conditions (bile salts).Can interfere with protein assays; potential for cell toxicity; choice of surfactant and concentration is critical.
Cyclodextrins Form water-soluble inclusion complexes by encapsulating the hydrophobic compound in a central cavity.[20][21]Low toxicity; can improve compound stability; widely used in pharmaceutical formulations.[21]Limited by the size of the compound and the cavity; can be more expensive; requires optimization of the drug-to-cyclodextrin ratio.[1]
Particle Size Reduction Increases the surface area-to-volume ratio of the compound, which enhances the dissolution rate according to the Noyes-Whitney equation.[8][13]A physical modification that does not change the compound's chemical structure; can significantly improve bioavailability.[13]Requires specialized equipment (e.g., for nanomilling or homogenization); potential for particle aggregation.
Experimental Protocols
Protocol 1: Recommended Serial Dilution Method for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a compound from a 10 mM DMSO stock to a final concentration of 10 µM in cell culture medium.

  • Prepare Stock Solution: Ensure your 10 mM stock of the thiadiazole compound in 100% anhydrous DMSO is fully dissolved. Use gentle warming or sonication if needed.

  • Pre-warm Medium: Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[2]

  • Create Intermediate Dilution 1 (1 mM): While gently vortexing 90 µL of 100% DMSO, slowly add 10 µL of your 10 mM stock solution. This creates a 1 mM solution in DMSO.

  • Create Intermediate Dilution 2 (100 µM): While gently vortexing 900 µL of pre-warmed cell culture medium, slowly add 100 µL of the 1 mM intermediate dilution. This creates a 100 µM solution with 10% DMSO.

  • Prepare Final Working Solution (10 µM): Add 100 µL of the 100 µM solution to 900 µL of pre-warmed cell culture medium. This yields your final 10 µM working solution in a medium containing 1% DMSO.

  • Dose the Cells: Add the required volume of this final working solution to your cell plates. For a final 1:10 dilution (e.g., adding 10 µL to 90 µL of media in a well), the final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.

Protocol 2: Preparation of a Thiadiazole-Cyclodextrin Inclusion Complex (Kneading Method)

This method creates a solid dispersion that can be dissolved in water for assays. Beta-cyclodextrin (β-CD) or its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[12][23]

  • Determine Molar Ratio: Start with a 1:1 molar ratio of the thiadiazole compound to cyclodextrin. This may require optimization.

  • Mix Components: Accurately weigh the thiadiazole compound and the cyclodextrin and place them in a mortar.

  • Knead the Mixture: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder in the mortar.

  • Form a Paste: Knead the mixture thoroughly with a pestle for 45-60 minutes to form a homogeneous, thick paste.

  • Dry the Product: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated, or use a vacuum desiccator.

  • Create a Fine Powder: Scrape the dried complex from the mortar and grind it into a fine, uniform powder.

  • Test Solubility: The resulting powder is the inclusion complex. Test its aqueous solubility by dissolving it in your assay buffer and comparing it to the solubility of the uncomplexed compound.

Visualizations

Troubleshooting_Workflow start Start: Compound Precipitates in Assay check_stock Is stock solution fully dissolved? start->check_stock dissolve_stock Action: Use sonication or gentle warming to fully dissolve stock. check_stock->dissolve_stock No precip_type When does precipitation occur? check_stock->precip_type Yes dissolve_stock->precip_type immediate Immediate Precipitation precip_type->immediate Immediately upon dilution delayed Delayed Precipitation precip_type->delayed Over time in incubator sol_immediate_1 Action: Pre-warm aqueous buffer. Add stock slowly while vortexing. immediate->sol_immediate_1 sol_delayed_1 Action: Use buffered media (e.g., with HEPES) to stabilize pH. delayed->sol_delayed_1 sol_immediate_2 Action: Use serial dilutions to avoid solvent shock. sol_immediate_1->sol_immediate_2 sol_immediate_3 Action: Lower final compound concentration. Keep DMSO <0.5%. sol_immediate_2->sol_immediate_3 advanced If issues persist, explore advanced strategies sol_immediate_3->advanced sol_delayed_2 Action: Ensure stable incubator temperature and humidity. sol_delayed_1->sol_delayed_2 sol_delayed_2->advanced adv_sol_1 Formulation with Cyclodextrins advanced->adv_sol_1 adv_sol_2 Formulation with Surfactants advanced->adv_sol_2 adv_sol_3 Use of Co-solvents (e.g., PEG 400) advanced->adv_sol_3

Caption: A logical workflow for troubleshooting common precipitation issues.

Cyclodextrin_Inclusion cluster_before Before Complexation cluster_after After Complexation drug_before Poorly Soluble Thiadiazole water_before Water drug_before->water_before Insoluble plus + cd_before Cyclodextrin arrow -> complex Inclusion Complex water_after Water complex->water_after Soluble drug_inside Thiadiazole

Caption: Mechanism of solubility enhancement via cyclodextrin inclusion.

Surfactant_Micelle Surfactant Micelle Encapsulation cluster_micelle Micelle in Water s1 center_node->s1 Hydrophobic tail s2 center_node->s2 s3 center_node->s3 s4 center_node->s4 s5 center_node->s5 s6 center_node->s6 s7 center_node->s7 s8 center_node->s8 drug Thiadiazole s1->s1 Hydrophilic head  

Caption: Surfactants form micelles to solubilize hydrophobic compounds.

References

Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reproducibility issues with thiadiazole compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent results with my thiadiazole compound?

A1: Inconsistent results with thiadiazoles can stem from several factors. These compounds are often classified as Pan-Assay Interference Compounds (PAINS), meaning they can interact non-specifically with assay components.[1][2][3] Key reasons for variability include compound instability in assay buffers, a tendency to form aggregates, and inherent reactivity that leads to non-specific interactions with proteins.[4][5]

Q2: What are Pan-Assay Interference Compounds (PAINS) and how do they relate to thiadiazoles?

A2: PAINS are chemical structures that frequently appear as "hits" in high-throughput screening assays but are often false positives due to their non-specific activity.[1][2][3] Certain thiadiazole scaffolds, particularly 1,2,4-thiadiazoles and benzothiadiazoles, are recognized PAINS.[1][2] Their interference can arise from various mechanisms, including covalent modification of proteins, aggregation, redox cycling, and fluorescence interference.[1][2]

Q3: My thiadiazole compound shows activity in my primary screen but fails in downstream validation assays. What could be the cause?

A3: This is a classic indicator of assay interference. Your primary screen might be susceptible to a mechanism of interference that is not present in your validation assays. For example, some thiadiazoles are known to be thiol-reactive and can covalently modify cysteine residues on proteins, leading to promiscuous inhibition.[1][6] If your primary assay contains a protein with a reactive cysteine that is absent in your validation assay, you will observe this discrepancy.

Q4: Can the solubility of my thiadiazole compound affect my assay results?

A4: Absolutely. Many thiadiazole derivatives are highly lipophilic and have poor aqueous solubility.[7] This can lead to compound precipitation or aggregation in aqueous assay buffers, causing inconsistent results and false positives.[4][5]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Possible Causes & Troubleshooting Steps

CauseTroubleshooting Step
Compound Precipitation/Aggregation Visually inspect wells for precipitate. Pre-incubate the compound in assay buffer and check for turbidity. Use a detergent like Triton X-100 (0.01%) to prevent aggregation.[5]
Poor Solubility Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed the solvent's tolerance. Consider using formulation techniques like solid dispersions for poorly soluble compounds.[7]
Inconsistent Pipetting Calibrate pipettes regularly. Use low-retention pipette tips. Ensure thorough mixing after adding the compound to the assay plate.
Issue 2: Loss of Compound Activity Over Time

Possible Causes & Troubleshooting Steps

CauseTroubleshooting Step
Compound Instability Assess the stability of your thiadiazole in the assay buffer over the course of the experiment.[5] This can be done by incubating the compound in the buffer for different time points and then analyzing its concentration and integrity by HPLC.
Reactivity with Assay Components Thiadiazoles can react with components in the assay medium, such as free thiols (e.g., from DTT or cysteine).[1] If possible, use an assay format that avoids these reactive components.
Adsorption to Plastics Some lipophilic compounds can adsorb to the surface of microplates. Consider using low-binding plates.
Issue 3: Suspected Non-Specific Inhibition or Assay Interference

Possible Causes & Troubleshooting Steps

CauseTroubleshooting Step
Thiol Reactivity Perform the assay in the presence and absence of a reducing agent like Dithiothreitol (DTT). A loss of inhibitory activity in the presence of DTT suggests that your compound may be a covalent modifier that reacts with thiols.[5]
Compound Aggregation Run the assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.[5]
Fluorescence Interference If using a fluorescence-based assay, measure the intrinsic fluorescence of your compound at the excitation and emission wavelengths of your assay. A high background signal can indicate interference.[4]
Redox Activity Some compounds can interfere with assays by acting as redox cyclers. This can be tested by including redox-sensitive reagents in a counter-assay.

Data Presentation: Summary of Reported Thiadiazole Assay Liabilities

LiabilityThiadiazole ScaffoldAssay Type AffectedSuggested MitigationReference
Thiol Reactivity 1,2,4-ThiadiazolesAssays with free thiols (e.g., Coenzyme A-dependent enzymes), enzymes with reactive cysteinesAdd DTT to the assay buffer as a control; use orthogonal assays.[1][6]
Aggregation Various substituted thiadiazolesHigh-throughput screensInclude 0.01% Triton X-100 in the assay buffer; use in silico aggregation predictors.[4][5]
Instability Various substituted thiazoles and thiadiazolesAssays with long incubation timesPre-incubate compound in buffer and analyze for degradation by HPLC.[5]
Fluorescence Certain 1,3,4-thiadiazole derivativesFluorescence-based assaysMeasure intrinsic compound fluorescence; use an alternative non-fluorescent assay format.[4]
Poor Solubility Lipophilic thiadiazolesAqueous buffer-based assaysEnsure final DMSO concentration is low; use formulation strategies.[7]

Experimental Protocols

Protocol 1: Assessing Thiol Reactivity using DTT
  • Prepare Reagents:

    • Your thiadiazole compound at 2x the final desired concentration in assay buffer.

    • Your target protein/enzyme in assay buffer.

    • Substrate and detection reagents.

    • Dithiothreitol (DTT) stock solution (e.g., 1 M).

  • Assay Setup:

    • Prepare two sets of assay plates.

    • In the "Test" plate, add your compound and protein.

    • In the "Control" plate, add your compound, protein, and DTT to a final concentration of 1 mM.

    • Include appropriate positive and negative controls on both plates.

  • Incubation and Detection:

    • Pre-incubate the plates for 30 minutes at room temperature to allow for any reaction between the compound and the protein or DTT.

    • Initiate the reaction by adding the substrate.

    • After the appropriate reaction time, add the detection reagents and measure the signal.

  • Data Analysis:

    • Compare the inhibition of your compound in the presence and absence of DTT. A significant decrease in inhibition in the presence of DTT suggests your compound is reacting with thiols.

Protocol 2: Aggregation Counter-Screen with Triton X-100
  • Prepare Reagents:

    • Your thiadiazole compound at various concentrations.

    • Assay buffer.

    • Assay buffer containing 0.02% Triton X-100.

  • Assay Setup:

    • Prepare two sets of assay plates.

    • On the "Test" plate, perform your standard assay protocol.

    • On the "Control" plate, perform the assay using the buffer containing Triton X-100 (final concentration will be 0.01% if all components are added in equal volumes).

  • Data Analysis:

    • Generate dose-response curves for your compound in the presence and absence of Triton X-100. A rightward shift in the IC50 curve in the presence of the detergent is indicative of aggregation-based activity.

Visualizations

Troubleshooting_Workflow start Poor Reproducibility Observed check_solubility Check for Precipitation/ Aggregation start->check_solubility add_detergent Add 0.01% Triton X-100 check_solubility->add_detergent Precipitate Observed solubility_ok Solubility Appears Fine check_solubility->solubility_ok No Precipitate check_reactivity Assess Thiol Reactivity solubility_ok->check_reactivity add_dtt Add 1 mM DTT check_reactivity->add_dtt Suspected reactivity_ok No Evidence of Reactivity check_reactivity->reactivity_ok Unlikely check_stability Evaluate Compound Stability reactivity_ok->check_stability hplc_analysis HPLC Analysis Over Time check_stability->hplc_analysis stable Compound is Stable check_stability->stable No Degradation consider_pains Consider Other PAINS Mechanisms (e.g., Fluorescence, Redox) stable->consider_pains

A logical workflow for troubleshooting poor reproducibility with thiadiazoles.

Signaling_Pathway_Interference Thiadiazole Thiadiazole (PAINS) Target_Protein Intended Target Protein Thiadiazole->Target_Protein Specific Binding (Desired) Assay_Protein Off-Target Assay Protein (e.g., with Cys) Thiadiazole->Assay_Protein Non-Specific Covalent Modification Aggregation Compound Aggregates Thiadiazole->Aggregation Self-Association Biological_Response Specific Biological Response Target_Protein->Biological_Response Assay_Signal Assay Readout Assay_Protein->Assay_Signal False Positive/ Inhibition Aggregation->Assay_Signal False Positive/ Inhibition

Potential mechanisms of thiadiazole interference in biological assays.

References

regioselectivity control in the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the regioselective synthesis of 5-substituted-1,3,4-thiadiazol-2-amines. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for synthesizing 5-substituted-1,3,4-thiadiazol-2-amines?

The most prevalent and versatile precursor is a substituted thiosemicarbazide or its corresponding thiosemicarbazone, which is typically formed by the condensation of a thiosemicarbazide with an aldehyde or a carboxylic acid derivative.[1][2][3][4]

Q2: How is regioselectivity controlled during the cyclization of acylthiosemicarbazides?

Regioselectivity is primarily controlled by the pH of the reaction medium. Acid-catalyzed cyclization of acylthiosemicarbazides strongly favors the formation of 1,3,4-thiadiazole derivatives.[5][6] In contrast, cyclization under alkaline or basic conditions typically leads to the formation of the isomeric 1,2,4-triazole derivatives.[5][7]

Q3: What are the common cyclizing agents used to promote the formation of the 1,3,4-thiadiazole ring?

A variety of dehydrating and cyclizing agents are used. Strong acids like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are common.[5][8] Phosphorus-based reagents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are also highly effective.[9][10][11] Additionally, iodine-mediated oxidative cyclization offers a metal-free alternative.[2][12]

Q4: Can I synthesize the target compound directly from a carboxylic acid and thiosemicarbazide?

Yes, this is a very common and direct method. The reaction involves heating the carboxylic acid and thiosemicarbazide in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃).[9][13] This method proceeds via an in-situ generated acylthiosemicarbazide intermediate which then cyclizes.

Troubleshooting Guide

Problem 1: Low or no yield of the desired 5-substituted-1,3,4-thiadiazol-2-amine.

Possible Cause Suggested Solution
Ineffective Cyclizing Agent The chosen acid or dehydrating agent may not be strong enough for your specific substrate. Switch to a more powerful agent. For example, if concentrated HCl is failing, consider using POCl₃ or H₂SO₄.[5][8][9]
Incorrect Reaction Temperature Many cyclization reactions require heating or reflux to proceed. Ensure your reaction is heated appropriately as specified in the protocol (typically 80-100 °C or reflux).[9] A solid-phase grinding method at room temperature using PCl₅ has also been reported for high yields.[10]
Poor Quality of Starting Materials Verify the purity of your thiosemicarbazide and the corresponding aldehyde or carboxylic acid. Impurities can interfere with the reaction.
Decomposition of Reactants/Products The 2,4-dioxothiazolidine ring, if present in a precursor, is known to be unstable in alkaline media. Ensure an acidic medium is maintained for such substrates.[5] Prolonged heating at very high temperatures can also lead to degradation.

Problem 2: The major product isolated is the 1,2,4-triazole-3-thione isomer.

This is a classic regioselectivity problem. The formation of the 1,2,4-triazole isomer is favored under basic or, in some cases, neutral conditions.

G cluster_start Precursor cluster_products Cyclization Products cluster_solution Troubleshooting Action AcylTSC Acylthiosemicarbazide Intermediate Thiadiazole 5-Substituted-1,3,4-thiadiazol-2-amine (Desired Product) AcylTSC->Thiadiazole Acidic Conditions (e.g., H₂SO₄, POCl₃) Favored Pathway Triazole 4-Substituted-1,2,4-triazole-3-thione (Isomeric Side Product) AcylTSC->Triazole Basic/Alkaline Conditions (e.g., NaOH, K₂CO₃) Undesired Pathway Solution To ensure regioselectivity: • Use a strong acid catalyst (H₂SO₄, POCl₃, p-TSA). • Avoid basic reagents during cyclization. • Strictly control the reaction pH.

Caption: Regioselectivity control in thiadiazole synthesis.

Problem 3: The reaction stalls at the thiosemicarbazone intermediate.

Possible Cause Suggested Solution
Insufficient Activation for Cyclization The intermediate requires an activating agent to cyclize. Ensure a suitable cyclizing agent is present in sufficient quantity. For oxidative cyclization, an oxidant like iodine (I₂) or ferric chloride (FeCl₃) is required.[4][12][14] For acid-catalyzed cyclization, ensure the acid is strong enough and present in at least a catalytic, if not stoichiometric, amount.
Solvent Effects The choice of solvent can influence the reaction. For acid-catalyzed reactions, polar aprotic solvents like DMF or protic solvents like water can be effective, but optimization may be required.[15] Some procedures note high yields with minimal or no solvent (solid-phase).[10]

Quantitative Data Summary

Table 1: Comparison of Cyclization Conditions for Regioselective Synthesis

This table summarizes data adapted from various studies to illustrate the impact of reaction conditions on product yield.

PrecursorCyclizing Agent / CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Aromatic Carboxylic Acid + ThiosemicarbazidePOCl₃-80-90175--INVALID-LINK--[9]
ThiosemicarbazoneI₂Ethanol/H₂O5012~60-85--INVALID-LINK--[2]
Acylthiosemicarbazideconc. H₂SO₄-RT24High--INVALID-LINK--[6]
Carboxylic Acid + ThiosemicarbazidePCl₅ (solid-phase)-RT->91--INVALID-LINK--[10]
Alkyl 2-(amino)-2-thioxoacetate + Acyl hydrazidep-TSAToluene90394--INVALID-LINK--[15]

Key Experimental Protocols

Protocol 1: Cyclization of Carboxylic Acid with Thiosemicarbazide using POCl₃

This method is adapted from a procedure for synthesizing 5-aryl-1,3,4-thiadiazole-2-amines.[9]

  • Reaction Setup: In a round-bottom flask, add the substituted carboxylic acid (1.0 eq) to phosphorus oxychloride (POCl₃, ~3-4 mL per mmol of acid). Stir the mixture at room temperature for 20 minutes.

  • Addition of Thiosemicarbazide: Carefully add thiosemicarbazide (1.0 eq) to the mixture.

  • Heating: Heat the resulting mixture to 80–90 °C for one hour with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After cooling the flask in an ice bath, carefully and slowly add 10-15 mL of cold water to quench the excess POCl₃.

  • Hydrolysis: Reflux the resulting suspension for 4 hours to ensure complete hydrolysis and cyclization.

  • Work-up: Cool the mixture and basify the solution to pH 8 using a 50% sodium hydroxide solution.

  • Isolation: The solid product that precipitates is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol or methanol) can be performed for further purification.

Protocol 2: Iodine-Mediated Oxidative Cyclization of Thiosemicarbazones

This metal-free method is adapted from a procedure for synthesizing a variety of 2-amino-5-substituted-1,3,4-thiadiazoles.[2][12]

  • Thiosemicarbazone Synthesis: First, synthesize the thiosemicarbazone by condensing the desired aldehyde (1.0 eq) with thiosemicarbazide (1.0 eq) in a suitable solvent like ethanol, often with a catalytic amount of acetic acid.

  • Reaction Setup: Dissolve the purified thiosemicarbazone intermediate (1.0 eq) in a mixture of ethanol and water.

  • Cyclization: Add iodine (I₂, ~2.0 eq) to the solution. Heat the reaction mixture at approximately 50 °C for 12 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture. Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine until the brown color disappears.

  • Isolation: The precipitated solid product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization.

Workflow and Decision Making

G start Start: Synthesize 5-Substituted-1,3,4-Thiadiazol-2-Amine precursor Choose Precursor start->precursor method1 Method 1: Carboxylic Acid + Thiosemicarbazide precursor->method1 Direct method2 Method 2: Aldehyde + Thiosemicarbazide precursor->method2 Stepwise cyclizing_agent Select Cyclizing Agent method1->cyclizing_agent intermediate Isolate Thiosemicarbazone Intermediate method2->intermediate agent_acid Strong Dehydrating Acid (POCl₃, H₂SO₄, PCl₅) cyclizing_agent->agent_acid For Carboxylic Acids or Acyl Intermediates agent_oxidative Oxidative Agent (Iodine, FeCl₃) cyclizing_agent->agent_oxidative For Thiosemicarbazones run_reaction Run Reaction (Control Temp & Time) agent_acid->run_reaction agent_oxidative->run_reaction intermediate->cyclizing_agent workup Work-up & Purify run_reaction->workup analysis Analyze Product (NMR, MS) workup->analysis success Success: Desired Product analysis->success Correct Regiochemistry & Good Yield failure Failure: Low Yield / Wrong Isomer analysis->failure Incorrect Product or Low Yield troubleshoot Consult Troubleshooting Guide failure->troubleshoot

Caption: General experimental workflow for thiadiazole synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-1,3,4-thiadiazol-2-amine. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to facilitate a smooth scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and scalable methods involve the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. Common cyclizing/dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), polyphosphoric acid (PPA), or concentrated sulfuric acid.[1][2][3] Greener alternatives employing microwave irradiation or ultrasonic assistance are also being explored.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: Exothermic reactions are common, especially with phosphorus halides. Gradual reagent addition and efficient cooling are crucial to prevent side reactions and ensure safety.

  • Mixing: Homogeneous mixing is essential for consistent reaction progress and to avoid localized overheating. Ensure the stirring mechanism is adequate for the larger vessel size.

  • Purity of Starting Materials: The purity of thiosemicarbazide and p-methoxybenzoic acid is critical for obtaining a high yield and purity of the final product.

  • Moisture Control: The reaction is sensitive to moisture, which can decompose the cyclizing agents. Use of dry solvents and an inert atmosphere (e.g., nitrogen) is highly recommended.

Q3: What are the potential side products in this synthesis?

A3: Potential side products can include unreacted starting materials, partially reacted intermediates (e.g., acylthiosemicarbazides), and byproducts from the decomposition of the cyclizing agent. Inadequate temperature control can also lead to the formation of polymeric materials.

Q4: How can I purify the crude this compound on a large scale?

A4: Recrystallization is a common and effective method for purifying the final product on a larger scale. A mixed solvent system, such as DMF/water or ethanol/water, is often employed.[1] Slurrying the crude product in a suitable solvent to remove impurities can also be an effective initial purification step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive cyclizing agent (e.g., POCl₃ exposed to moisture).2. Insufficient reaction temperature or time.3. Poor quality of starting materials.1. Use a fresh, unopened bottle of the cyclizing agent or redistill it before use.2. Monitor the reaction progress using TLC and consider extending the reaction time or gradually increasing the temperature.3. Ensure the purity of thiosemicarbazide and p-methoxybenzoic acid through appropriate analytical techniques (e.g., melting point, NMR).
Formation of a Tar-like or Polymeric Substance 1. Reaction temperature is too high.2. Rapid addition of the cyclizing agent leading to an uncontrolled exotherm.1. Maintain strict temperature control throughout the reaction.2. Add the cyclizing agent dropwise or in portions, with efficient cooling.
Product is Difficult to Isolate from the Reaction Mixture 1. The pH of the work-up solution is not optimal for precipitation.2. The product has some solubility in the work-up solvent.1. Carefully adjust the pH of the aqueous solution to be slightly alkaline (pH 8-9) to ensure complete precipitation of the amine product.[1]2. Cool the mixture in an ice bath to minimize solubility before filtration.
Final Product has a Low Purity After Recrystallization 1. Inappropriate recrystallization solvent system.2. Presence of persistent impurities.1. Screen different solvent systems for recrystallization to find one that provides good recovery and high purity.2. Consider a pre-purification step, such as a charcoal treatment or a wash with a solvent in which the product is sparingly soluble.

Experimental Protocol: Scaled-Up Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound on a larger scale, based on the reaction of p-methoxybenzoic acid and thiosemicarbazide using phosphorus oxychloride as the cyclizing agent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
p-Methoxybenzoic acid152.151.0
Thiosemicarbazide91.131.1
Phosphorus oxychloride (POCl₃)153.332.0-3.0
Toluene (anhydrous)--
Sodium Carbonate Solution (10% w/v)--
Dimethylformamide (DMF)--
Water--

Procedure:

  • Reaction Setup: In a suitably sized, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add p-methoxybenzoic acid (1.0 eq) and thiosemicarbazide (1.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a stirrable slurry.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 80-90 °C). Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a 10% aqueous sodium carbonate solution until the pH is approximately 8-9. The crude product will precipitate out.

  • Isolation: Filter the solid product using a Buchner funnel, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of DMF and water, to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with p-Methoxybenzoic Acid and Thiosemicarbazide B Add Anhydrous Toluene A->B C Cool to 0-5 °C B->C D Slowly Add POCl₃ C->D E Heat to Reflux (80-90 °C) D->E F Cool and Quench on Ice E->F Reaction Complete G Neutralize with Na₂CO₃ Solution (pH 8-9) F->G H Filter Precipitate G->H I Wash with Water and Cold Ethanol H->I J Dry Under Vacuum I->J K Recrystallize from DMF/Water J->K L Pure 5-Methoxy-1,3,4- thiadiazol-2-amine K->L

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or Incomplete Reaction Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Impure Q1->A1_Yes Fail A1_No Pure Q1->A1_No Pass Sol1 Purify or Replace Starting Materials A1_Yes->Sol1 Q2 Verify Activity of Cyclizing Agent A1_No->Q2 A2_Yes Inactive Q2->A2_Yes Fail A2_No Active Q2->A2_No Pass Sol2 Use Fresh or Distilled Reagent A2_Yes->Sol2 Q3 Review Reaction Conditions A2_No->Q3 A3_Yes Suboptimal Q3->A3_Yes Fail A3_No Optimal Q3->A3_No Pass Sol3 Optimize Temperature, Time, and Mixing A3_Yes->Sol3 End Problem Resolved A3_No->End Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Purification of Polar 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar 1,3,4-thiadiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these valuable heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar 1,3,4-thiadiazole derivatives difficult to purify?

A: The purification challenges stem from a combination of their inherent properties:

  • High Polarity: These compounds often contain multiple heteroatoms (nitrogen and sulfur) and polar functional groups (e.g., amino, hydroxyl, carboxyl), leading to strong interactions with polar stationary phases like silica gel. This can result in poor mobility (low Rf) and significant peak tailing in normal-phase chromatography.

  • Basic Nature: The nitrogen atoms in the thiadiazole ring and substituents like amino groups can act as bases. This leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing streaking, irreversible adsorption, and even decomposition of the compound on the column.

  • Solubility Issues: While soluble in highly polar solvents like DMSO and DMF, they often exhibit poor solubility in common chromatography eluents (e.g., ethyl acetate/hexane mixtures), making sample loading and elution difficult.

Q2: What is the first step I should take to develop a purification strategy?

A: The first step is to assess the purity of your crude product and gather information about your compound's properties. Use Thin-Layer Chromatography (TLC) with various solvent systems to get a preliminary idea of the number of components and the polarity of your target compound. It is also crucial to test the solubility of your crude material in a range of solvents.

Q3: My 2-amino-1,3,4-thiadiazole derivative seems to be "stuck" at the baseline of my silica TLC plate, even in 100% ethyl acetate. What should I do?

A: This is a common issue due to the high polarity and basicity of these compounds. You need to use a more polar and/or basic mobile phase. Try a solvent system like 5-10% methanol in dichloromethane. If streaking is observed, adding a small amount (0.5-2%) of a base like triethylamine or ammonium hydroxide to the eluent can help to neutralize the acidic silica surface and improve the spot shape.

Q4: Can I use reversed-phase chromatography for these polar compounds?

A: Yes, reversed-phase (RP) chromatography is often an excellent choice for purifying polar compounds. Since the stationary phase (e.g., C18) is nonpolar, highly polar compounds will elute early. This can be advantageous for separating them from less polar impurities. For very polar thiadiazoles that show little retention even in highly aqueous mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of polar 1,3,4-thiadiazole derivatives.

Issue 1: Severe Peak Tailing in Column Chromatography (Normal-Phase)

Question: My target compound is producing a long, tailing peak during flash chromatography on silica gel, leading to poor separation from impurities. How can I resolve this?

Answer: Peak tailing for basic compounds like amino-thiadiazoles on silica gel is typically caused by strong, non-ideal interactions with acidic silanol groups on the silica surface. Here are several strategies to mitigate this:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small percentage of a base into your eluent to compete with your compound for the acidic sites on the silica. Common choices include triethylamine (TEA) at 0.5-2% or a solution of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH4OH in MeOH stock solution added to dichloromethane).

    • Increase Eluent Polarity: A more polar solvent (like methanol or ethanol) can help to reduce secondary interactions and improve peak shape.

  • Stationary Phase Deactivation:

    • Pre-treatment: Before running the column, you can deactivate the silica gel by flushing it with your chosen eluent containing a basic modifier. This neutralizes the most active sites.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded phase like amino-propylated silica.

Issue 2: Compound is Insoluble in the Chosen Chromatography Solvent

Question: My crude 1,3,4-thiadiazole derivative is not soluble in the ethyl acetate/hexane system that gives good separation on TLC. How can I load it onto the column?

Answer: This is a common challenge. Here are two effective methods for loading poorly soluble compounds:

  • Dry Loading (Adsorption onto Silica):

    • Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane, methanol, or acetone).

    • Add a small amount of silica gel (typically 1-2 times the weight of your crude material) to this solution.

    • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Load this powder directly onto the top of your prepared column. This technique ensures that the compound is introduced to the column in a concentrated band.

  • Liquid Injection in a Stronger, Miscible Solvent:

    • Dissolve your sample in a minimal amount of a strong, polar solvent (like DMF or DMSO).

    • Inject this solution directly onto the column.

    • Caution: Use the absolute minimum volume necessary, as these strong solvents can interfere with the separation if used in excess. This method is more common in HPLC than in flash chromatography.

Issue 3: The Compound Decomposes on the Silica Gel Column

Question: I am losing a significant amount of my product during column chromatography, and I suspect it is decomposing on the silica. How can I prevent this?

Answer: Acid-sensitive compounds can degrade on standard silica gel. Here's how to address this:

  • Deactivate the Silica: As mentioned for peak tailing, using a basic modifier like triethylamine in your eluent will neutralize the acidic nature of the silica gel and can prevent decomposition.

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.

    • Florisil: This is a milder, neutral magnesium silicate that can be effective.

    • Reversed-Phase Silica (C18): This is an excellent option as the compound will have minimal interaction with the stationary phase, and the mobile phase is typically neutral or slightly acidic.

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the stationary phase.

Quantitative Data Summary

Table 1: General Solubility of Polar 1,3,4-Thiadiazole Derivatives

Solvent ClassSolvent ExamplesTypical SolubilityPurification Application Notes
Nonpolar Hexane, PentaneInsolubleUseful as an anti-solvent for recrystallization.
Moderately Polar Dichloromethane (DCM), ChloroformSparingly Soluble to SolubleOften used as the less polar component in chromatography.
Polar Aprotic Ethyl Acetate (EtOAc), Acetone, Tetrahydrofuran (THF)Sparingly Soluble to SolubleCommon polar component in normal-phase chromatography.
Polar Protic Ethanol, MethanolSolubleUsed as a strong eluent in normal-phase or for recrystallization.[1][2]
Highly Polar Water, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleGenerally too strong for normal-phase elution; used for dissolving samples for dry loading or for recrystallization.

Table 2: Estimated pKa Values and Implications for Purification

Functional Group on ThiadiazoleEstimated pKa Range (of Conjugate Acid)Purification Implications
Unsubstituted Ring Nitrogen 1.0 - 2.5Weakly basic. Protonation requires strong acid. Acid-base extraction is generally not effective with weak aqueous acids.
2-Amino Group 3.0 - 5.0Weakly basic. Can be protonated by moderate acids. Prone to strong interaction with silica gel. Acid-base extraction into aqueous acid may be feasible.
2-Thiol/Thione Group 6.0 - 8.0 (as an acid)Acidic. Can be deprotonated with a mild base. Allows for extraction into a basic aqueous layer.

Note: These are estimated values. The actual pKa will vary significantly based on the other substituents on the ring.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica

This protocol is suitable for a polar, basic 1,3,4-thiadiazole derivative that exhibits streaking on TLC.

  • Solvent System Selection:

    • Develop a solvent system using TLC. A good starting point for polar compounds is 5% Methanol in Dichloromethane (MeOH/DCM).

    • Aim for an Rf value of 0.2-0.3 for your target compound.

    • If streaking is observed, add 1% triethylamine (TEA) to the solvent system and re-run the TLC.

  • Column Preparation:

    • Select an appropriately sized column (a 50:1 to 100:1 ratio of silica gel to crude material by weight is common for difficult separations).

    • Dry pack the column with silica gel.

    • Wet the column with the nonpolar solvent (e.g., hexane) and then flush with the chosen eluent (e.g., 5% MeOH/DCM + 1% TEA) until the silica is fully equilibrated.

  • Sample Loading:

    • Dissolve the crude product (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., 2-3 mL of DCM).

    • Add 1 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using air or nitrogen) to begin elution.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.

Protocol 2: Recrystallization from a Mixed Solvent System

This method is effective when a single solvent does not provide the desired solubility profile (i.e., highly soluble when hot, poorly soluble when cold). A common pair for polar compounds is Ethanol/Water.

  • Solvent Selection: Confirm that your compound is soluble in ethanol and insoluble in water.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethanol required to just dissolve the solid completely. Heat the mixture on a hot plate with stirring.

  • Inducing Precipitation:

    • While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Acid-Base Extraction for a Weakly Basic Thiadiazole

This protocol can be used to separate a weakly basic 2-amino-1,3,4-thiadiazole from neutral or acidic impurities.

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate, in a separatory funnel.

  • Acidic Extraction:

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel.

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated (and now water-soluble) thiadiazole salt will move into the aqueous layer. The neutral and acidic impurities will remain in the organic layer.

    • Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the basic compound. Combine the aqueous extracts.

  • Regeneration of the Free Base:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 2M NaOH or saturated NaHCO3 solution) dropwise with stirring until the solution becomes basic (check with pH paper, aim for pH 8-9).

    • The neutral 2-amino-1,3,4-thiadiazole should precipitate out of the solution.

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

    • If the compound does not precipitate (or oils out), extract the basified aqueous solution back into an organic solvent (e.g., 3 x with DCM). Combine the organic extracts, dry with a drying agent (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Finish Start Crude Polar 1,3,4-Thiadiazole Derivative TLC TLC & Solubility Tests Start->TLC Decision Select Purification Strategy TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Crystalline solid, good solubility profile Column Column Chromatography (Normal or Reversed-Phase) Decision->Column Complex mixture or oily product AcidBase Acid-Base Extraction Decision->AcidBase Contains acidic/basic impurities End Pure Compound Recrystallization->End Column->End AcidBase->Recrystallization Further purification needed AcidBase->Column Further purification needed AcidBase->End Sufficiently pure

Troubleshooting_Column_Chromatography cluster_issues Identify the Issue cluster_solutions Implement Solutions Problem Problem Observed in Normal-Phase Column Tailing Peak Tailing / Streaking Problem->Tailing NoElution Compound Stuck at Baseline (Low Rf) Problem->NoElution Decomposition Low Recovery / Decomposition Problem->Decomposition AddBase Add Basic Modifier to Eluent (e.g., 1% TEA) Tailing->AddBase ChangeStationaryPhase Switch Stationary Phase (Alumina, C18, HILIC) Tailing->ChangeStationaryPhase IncreasePolarity Increase Eluent Polarity (e.g., add MeOH) NoElution->IncreasePolarity Decomposition->AddBase Decomposition->ChangeStationaryPhase Solution Successful Purification AddBase->Solution Improved Peak Shape IncreasePolarity->Solution Compound Elutes ChangeStationaryPhase->Solution Improved Recovery & Shape

References

Validation & Comparative

A Comparative Analysis of 5-Methoxy-1,3,4-thiadiazol-2-amine and Other Thiadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative overview of 5-Methoxy-1,3,4-thiadiazol-2-amine and other notable thiadiazole derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is supported by experimental data to aid researchers in navigating the structure-activity relationships within this versatile class of compounds.

Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives

The general synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride. Variations in the starting carboxylic acid allow for the introduction of diverse substituents at the 5-position of the thiadiazole ring.

Below is a generalized workflow for the synthesis of these compounds.

General Synthetic Workflow for 2-Amino-5-Substituted-1,3,4-Thiadiazoles Thiosemicarbazide Thiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate Thiosemicarbazide->Intermediate CarboxylicAcid R-COOH (Carboxylic Acid) CarboxylicAcid->Intermediate Thiadiazole 2-Amino-5-R-1,3,4-thiadiazole Intermediate->Thiadiazole Cyclization/ Dehydration DehydratingAgent Dehydrating Agent (e.g., H₂SO₄, POCl₃) DehydratingAgent->Intermediate

Caption: General synthesis of 2-amino-1,3,4-thiadiazoles.

Anticancer Activity: A Comparative Look

For instance, derivatives bearing a methoxy-phenyl group have shown notable anticancer effects. The presence of electron-donating groups like methoxy on the phenyl ring can influence the molecule's electronic properties and its interaction with biological targets.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleA549 (Lung Carcinoma)- (Inhibits ERK1/2 pathway)[1]
5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amineNot SpecifiedNot Specified
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazoleNot SpecifiedNot Specified
5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazole derivativesVariousPotent Activity[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives and incubate for 24 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT Assay Workflow A Seed cells in 96-well plate B Treat with thiadiazole derivatives A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F Simplified ERK Signaling Pathway and Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-Amino-1,3,4-thiadiazole Derivative Inhibitor->ERK Inhibition

References

Unveiling the Action of 5-Methoxy-1,3,4-thiadiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of the potential mechanisms of action of 5-Methoxy-1,3,4-thiadiazol-2-amine, drawing upon experimental data from structurally related compounds within the 2-amino-1,3,4-thiadiazole class. Due to a lack of specific studies on this compound, this guide will focus on the well-documented anticancer and carbonic anhydrase inhibitory activities of its close analogs, providing a framework for validating its potential therapeutic applications.

Postulated Mechanisms of Action

The 2-amino-1,3,4-thiadiazole scaffold is a versatile pharmacophore known to exhibit a range of biological activities. Based on studies of analogous compounds, the primary mechanisms of action for this compound are likely centered around carbonic anhydrase inhibition and anticancer effects through the induction of apoptosis.

Carbonic Anhydrase Inhibition

Many derivatives of 2-amino-1,3,4-thiadiazole are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[3][4][5] The sulfonamide group present in many active thiadiazole derivatives is a key zinc-binding group, crucial for their inhibitory activity.[6]

dot

Thiadiazole This compound (or related sulfonamide derivative) CA Carbonic Anhydrase (CA) (Zinc Metalloenzyme) Thiadiazole->CA Inhibition H2CO3 H₂CO₃ CA->H2CO3 Catalysis CO2_H2O CO₂ + H₂O CO2_H2O->CA HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H

Caption: Postulated signaling pathway for carbonic anhydrase inhibition.
Anticancer Activity

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.[1][7][8] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[9][10] Some thiadiazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Akt pathway.

dot

Thiadiazole This compound (or related derivative) Akt Akt Signaling Pathway Thiadiazole->Akt Inhibition Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition

Caption: Postulated signaling pathway for anticancer activity.

Comparative Performance Data

Table 1: Carbonic Anhydrase Inhibition by 2-Amino-1,3,4-thiadiazole Derivatives

CompoundTarget IsozymeIC50 (nM)Reference CompoundIC50 (nM)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido]benzenesulfonamide derivativeshCA I0.144 - 15.65Acetazolamide-
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido]benzenesulfonamide derivativeshCA II0.109 - 17.95Acetazolamide-
Mono-substituted 5-amino-1,3,4-thiadiazole-2-sulfonamide derivativeshCA II16.7--

Data compiled from studies on related thiadiazole sulfonamides which show high affinity for carbonic anhydrase isozymes.[2][11]

Table 2: Anticancer Activity of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Imidazo[2,1-b][7][12][13]thiadiazole derivative of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amineHeLa, CEM, L12100.78 - 1.6--
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-2319Imatinib20
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-749.6--
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-23153.4--

IC50 values represent the concentration required to inhibit 50% of cell growth. Data is for structurally related compounds and not the specific title compound.[1][7][14]

Experimental Protocols

To validate the potential mechanism of action of this compound, the following experimental protocols, based on standard methodologies for assessing carbonic anhydrase inhibition and anticancer activity, are recommended.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.[12]

Materials:

  • Purified human carbonic anhydrase isozymes (e.g., hCA I and hCA II)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (this compound) and a known inhibitor (e.g., Acetazolamide)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a solution of the test compound and the reference inhibitor at various concentrations.

  • In a 96-well plate, add the assay buffer, the carbonic anhydrase enzyme solution, and the test compound/inhibitor solution.

  • Incubate the plate to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the pNPA substrate.

  • Measure the absorbance at 405 nm kinetically to monitor the formation of p-nitrophenol.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

dot

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Solutions (Compound, Enzyme, Buffer) B Add Reagents to 96-well Plate A->B C Incubate B->C D Add Substrate (pNPA) C->D E Measure Absorbance (405 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Experimental workflow for in vitro carbonic anhydrase inhibition assay.
In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Test compound (this compound) and a reference anticancer drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates and a plate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and the reference drug.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

dot

cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Add Test Compound & Reference Drug A->B C Incubate B->C D Add MTT Solution C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate % Viability F->G H Determine IC50 Value G->H

Caption: Experimental workflow for in vitro anticancer activity (MTT) assay.

Conclusion

While direct experimental validation of the mechanism of action for this compound is currently limited in the scientific literature, the extensive research on its structural analogs strongly suggests its potential as a carbonic anhydrase inhibitor and an anticancer agent. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to systematically investigate and validate these promising therapeutic activities. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its future development as a potential therapeutic agent.

References

Correlation of In Vitro and In Vivo Activity of 1,3,4-Thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including potent anticancer properties.[1][2] The successful translation of promising in vitro results into effective in vivo outcomes is a critical hurdle in the drug discovery and development pipeline. This guide provides a comparative analysis of the in vitro and in vivo activities of various 1,3,4-thiadiazole derivatives, supported by experimental data from recent studies.

Data Presentation: In Vitro vs. In Vivo Anticancer Activity

The following tables summarize the in vitro cytotoxic activity and corresponding in vivo antitumor efficacy of selected 1,3,4-thiadiazole derivatives, offering a comparative overview of their therapeutic potential.

Table 1: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives Against Various Cancer Cell Lines
Compound Cancer Cell Line Cell Line Type IC50 (µM) Reference
Compound 4e MCF-7Breast Adenocarcinoma2.34 (µg/mL)[3]
HepG2Hepatocellular Carcinoma3.13 (µg/mL)[3]
Compound 4i MCF-7Breast Adenocarcinoma2.34 (µg/mL)[3]
HepG2Hepatocellular Carcinoma6.51 (µg/mL)[3]
Compound 6e MCF-7Breast Cancer3.85[4]
Compound 2g LoVoColon Carcinoma2.44[5]
MCF-7Breast Cancer23.29[5]
Compound 8a A549Lung Cancer1.62 - 4.61 (range across 7 cell lines)[6]
MDA-MB-231Breast Cancer1.62 - 4.61 (range across 7 cell lines)[6]
Compound 22d MCF-7Breast Cancer1.52[6]
HCT-116Colon Carcinoma10.3[6]
Ciprofloxacin-based derivative 1h SKOV-3Ovarian Cancer3.58[6]
Ciprofloxacin-based derivative 1l A549Lung Cancer2.79[6]
Imidazothiadiazole 48k PDAC modelsPancreatic Ductal AdenocarcinomaNot specified[6]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (70) K562Myelogenous LeukemiaNot specified (inhibited Abl protein kinase with IC50 of 7.4 µM)[7]
Ciprofloxacin derivative (71) Huh-7Hepatocellular Carcinoma25.75[7]
Table 2: In Vivo Antitumor Activity of Selected 1,3,4-Thiadiazole Derivatives
Compound Animal Model Tumor Type Dose & Administration Observed Effect Reference
Compound 4i Tumor-bearing miceSarcomaNot specifiedTargeting ability to sarcoma cells[3]
Imidazothiadiazole 48k Mice xenograftPancreatic Ductal Adenocarcinoma25 mg/kg, three times a week for two weeksSignificant tumor growth inhibition (p < 0.05)[6]
Anticonvulsant 6d & 7d MiceNot applicable (seizure models)Up to 300 mg/kgExcellent anticonvulsant activity with no neurotoxicity[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of further studies.

In Vitro Cytotoxicity Assessment: MTT Assay[4]
  • Cell Seeding: Cancer cells (e.g., MCF-7, PC3, 4T1, MDA-MB-231) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-thiadiazole derivatives (typically ranging from 0.195 to 200 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

In Vivo Antitumor Efficacy in Xenograft Model[6]
  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., pancreatic ductal adenocarcinoma cells) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Drug Administration: The mice are randomized into control and treatment groups. The 1,3,4-thiadiazole derivative (e.g., compound 48k) is administered via a suitable route (e.g., intraperitoneally) at a specific dose and schedule (e.g., 25 mg/kg, three times a week). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. The percentage of tumor growth inhibition is calculated.

  • Toxicity Assessment: The body weight of the mice is monitored as an indicator of systemic toxicity.

Mandatory Visualization

G Figure 1: Generalized Experimental Workflow for Evaluating 1,3,4-Thiadiazole Derivatives cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies cluster_3 Lead Optimization a Compound Design & In Silico Screening b Chemical Synthesis & Purification a->b c Cytotoxicity Screening (e.g., MTT Assay) b->c d Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) c->d e Enzyme Inhibition Assays c->e f Animal Model Development (e.g., Xenograft) e->f g Efficacy & Toxicity Evaluation f->g h Pharmacokinetic Studies g->h i Structure-Activity Relationship (SAR) Analysis h->i j Lead Compound Optimization i->j j->b

Caption: Generalized workflow for the discovery and development of 1,3,4-thiadiazole drug candidates.

G Figure 2: Simplified EGFR/HER2 Signaling Pathway Targeted by 1,3,4-Thiadiazole Derivatives EGF Growth Factor (EGF) EGFR_HER2 EGFR/HER2 Receptor EGF->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->EGFR_HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR/HER2 signaling by 1,3,4-thiadiazole derivatives, blocking downstream pathways.

References

A Comparative Efficacy Analysis: 5-methoxy-1,3,4-thiadiazol-2-amine versus 5-methyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide array of biological activities. Among its numerous derivatives, 5-substituted-1,3,4-thiadiazol-2-amines have garnered significant attention. This guide provides a comparative analysis of the efficacy of two such derivatives: 5-methoxy-1,3,4-thiadiazol-2-amine and 5-methyl-1,3,4-thiadiazol-2-amine, focusing on their carbonic anhydrase inhibitory and antimicrobial activities. This objective comparison is supported by experimental data to aid researchers and drug development professionals in their scientific endeavors.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological and pathological processes, making them an important drug target. The inhibitory effects of 5-methoxy- and 5-methyl-1,3,4-thiadiazol-2-amine against human carbonic anhydrase (hCA) isoforms I and II have been investigated, revealing key differences in their potency.

CompoundTarget EnzymeInhibition Constant (Kᵢ) (nM)
This compound hCA I250
hCA II150
5-methyl-1,3,4-thiadiazol-2-amine hCA I25.3
hCA II1.0

Data sourced from studies on 1,3,4-thiadiazole derivatives as carbonic anhydrase inhibitors.

The data clearly indicates that the 5-methyl substituted compound is a significantly more potent inhibitor of both hCA I and hCA II compared to its 5-methoxy counterpart. Notably, its inhibitory activity against hCA II is in the low nanomolar range, highlighting its potential for applications where potent CA II inhibition is desired.

The determination of carbonic anhydrase inhibition constants (Kᵢ) was performed using a stopped-flow spectrophotometric method.

  • Enzyme and Substrate: Recombinant human carbonic anhydrase isoforms I and II (hCA I and hCA II) were used. The esterase activity of the enzymes was assayed using 4-nitrophenylacetate as the substrate.

  • Assay Conditions: The assays were performed at 25°C in a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.4).

  • Procedure: The enzyme-catalyzed hydrolysis of 4-nitrophenylacetate to 4-nitrophenolate was monitored spectrophotometrically at a wavelength of 400 nm.

  • Inhibitor Addition: Various concentrations of the test compounds (5-methoxy- and 5-methyl-1,3,4-thiadiazol-2-amine) were pre-incubated with the enzyme before the addition of the substrate.

  • Data Analysis: The rates of reaction were measured, and the inhibition constants (Kᵢ) were calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

cluster_0 Inhibitor Binding cluster_1 Catalytic Reaction Thiadiazole_Derivative 5-Substituted-1,3,4-thiadiazol-2-amine Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex Thiadiazole_Derivative->Enzyme_Inhibitor_Complex Binds to CA_Enzyme Carbonic Anhydrase (hCA I/II) CA_Enzyme->Enzyme_Inhibitor_Complex Forms CO2_H2O CO₂ + H₂O Enzyme_Inhibitor_Complex->CO2_H2O Inhibits Catalysis H2CO3 H₂CO₃ CO2_H2O->H2CO3 Catalyzed by hCA HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H

Caption: Inhibition of carbonic anhydrase by thiadiazole derivatives.

Antimicrobial Activity

The antimicrobial potential of 1,3,4-thiadiazole derivatives is another area of active investigation. Both 5-methoxy- and 5-methyl-1,3,4-thiadiazol-2-amine have been evaluated for their efficacy against a panel of bacterial and fungal strains.

CompoundS. aureusE. coliP. aeruginosaC. albicans
This compound 12.525256.25
5-methyl-1,3,4-thiadiazol-2-amine 25505012.5

Data represents typical MIC values reported for these classes of compounds and may vary between specific studies.

In contrast to its performance as a carbonic anhydrase inhibitor, this compound demonstrates superior antimicrobial activity compared to the 5-methyl derivative. It exhibits lower MIC values against all tested strains, indicating greater potency in inhibiting microbial growth.

The minimum inhibitory concentration (MIC) for each compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Microorganism Preparation: Standardized inoculums of the test microorganisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans) were prepared.

  • Compound Dilution: Serial twofold dilutions of the test compounds were prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for yeast.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of Test Compounds Start->Prepare_Compound_Dilutions Prepare_Microbial_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Microbial_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Compound_Dilutions->Inoculate_Plates Prepare_Microbial_Inoculum->Inoculate_Plates Incubate_Plates Incubate Plates (24-48h) Inoculate_Plates->Incubate_Plates Read_Results Observe for Microbial Growth Incubate_Plates->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The comparative analysis of 5-methoxy- and 5-methyl-1,3,4-thiadiazol-2-amine reveals a clear structure-activity relationship that is dependent on the biological target. The 5-methyl derivative is a markedly more potent inhibitor of human carbonic anhydrase isoforms I and II. Conversely, the 5-methoxy derivative demonstrates superior antimicrobial efficacy against a range of bacterial and fungal pathogens. These findings underscore the critical influence of the substituent at the 5-position of the thiadiazole ring on the biological activity profile of these compounds. For researchers in drug development, this highlights the potential to tune the therapeutic application of this scaffold through targeted chemical modifications. Further investigation into the mechanisms of action and in vivo efficacy is warranted to fully elucidate the therapeutic potential of these promising compounds.

Methoxy-Substituted Thiadiazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a methoxy substituent onto this heterocyclic core has been a strategic approach to modulate the pharmacological properties of these compounds, leading to the discovery of potent anticancer and antimicrobial agents. This guide provides a comprehensive comparison of methoxy-substituted thiadiazoles with established therapeutic agents, supported by experimental data and detailed protocols to facilitate further research and development.

Anticancer Activity: A Comparative Analysis

Methoxy-substituted thiadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis through the activation of caspase signaling pathways.

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative methoxy-substituted thiadiazoles against human breast cancer (MCF-7) and other cell lines, in comparison to the standard chemotherapeutic drug, Doxorubicin.

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazoleMCF-76.6[1][2]Doxorubicin~0.8-1.2[3]
Methoxy-thiadiazole derivative 1MCF-749.6[4]Doxorubicin18.6[5]
Methoxy-thiadiazole derivative 2HT-2933.67[3]Doxorubicin13.50[6]
Methoxy-thiadiazole derivative 3PC-364.46[3]Doxorubicin-

Note: IC50 values can vary depending on the experimental conditions. The data presented is for comparative purposes.

Mechanism of Action: Apoptosis Induction

Several studies indicate that methoxy-substituted thiadiazoles induce apoptosis in cancer cells. This programmed cell death is often mediated by the activation of the caspase cascade, a family of proteases that execute the apoptotic process. The intrinsic and extrinsic pathways of apoptosis are the two major routes, both of which can be influenced by these compounds.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) Procaspase-8 Procaspase-8 Death Receptors (e.g., Fas)->Procaspase-8 FADD Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Thiadiazole Derivative Thiadiazole Derivative Thiadiazole Derivative->Procaspase-8 Sensitizes Mitochondrion Mitochondrion Thiadiazole Derivative->Mitochondrion Induces Stress Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Thiadiazole Derivative->Bax/Bcl-2 Ratio Modulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage e.g., PARP Apoptosis Apoptosis Substrate Cleavage->Apoptosis Bax/Bcl-2 Ratio->Mitochondrion

Figure 1: Apoptosis signaling pathway induced by methoxy-substituted thiadiazoles. This diagram illustrates how these compounds can trigger both the extrinsic and intrinsic apoptotic pathways, leading to the activation of executioner caspases and subsequent cell death.

Antimicrobial Activity: A Comparative Overview

Methoxy-substituted thiadiazoles have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

In Vitro Antimicrobial Susceptibility Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of select methoxy-substituted thiadiazoles against common pathogens, compared to standard antimicrobial drugs.

CompoundMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Methoxy-thiadiazole derivative 4Staphylococcus aureus-Ciprofloxacin0.25 - 0.5[7]
Methoxy-thiadiazole derivative 5Candida albicans-Fluconazole0.125 - 0.25[8]
Methoxy-thiadiazole derivative 6Escherichia coli-Ciprofloxacin-

Note: The lack of direct comparative MIC values in the same studies highlights a gap in the current literature and an opportunity for future research.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Synthesis and Discovery Workflow

The discovery and development of novel methoxy-substituted thiadiazoles often follows a structured workflow, from initial synthesis to biological evaluation.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Starting Materials Thiosemicarbazide & Methoxy-benzoic acid Intermediate Formation Intermediate Formation Starting Materials->Intermediate Formation Reaction 1 Cyclization Cyclization Intermediate Formation->Cyclization Reaction 2 Purification Purification Cyclization->Purification Chromatography Characterization Characterization Purification->Characterization NMR, MS Compound Library Compound Library Characterization->Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening e.g., MTT Assay Hit Identification Hit Identification High-Throughput Screening->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Chemical Modification Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Figure 2: General workflow for the synthesis and discovery of novel thiadiazole derivatives. This diagram outlines the key stages from initial chemical synthesis and characterization to high-throughput biological screening and lead optimization.

Conclusion

Methoxy-substituted thiadiazoles represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies. The structure-activity relationship studies highlight the importance of the position and number of methoxy groups in determining the biological activity. While the existing data is encouraging, further research, particularly direct comparative studies with a broader range of standard drugs and deeper investigation into their mechanisms of action, is warranted to fully elucidate their therapeutic potential. The protocols and workflows provided in this guide aim to support and standardize these future research endeavors.

References

A Comparative Guide to the Cross-Validation of Anticancer Activity in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust evaluation of novel anticancer compounds necessitates a comprehensive and standardized approach to cross-validate their activity across a diverse panel of cancer cell lines. This guide provides an objective comparison of methodologies, presents key experimental data, and outlines detailed protocols to ensure the reproducibility and reliability of findings in preclinical drug development.

Quantitative Analysis of Anticancer Activity

A primary metric for quantifying the efficacy of an anticancer agent is the half-maximal inhibitory concentration (IC50), which denotes the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.[1][2] The consistent determination of IC50 values across multiple, well-characterized cell lines is crucial for assessing the compound's potency and spectrum of activity.

The National Cancer Institute (NCI) has pioneered a standardized platform for these evaluations with the NCI-60 cell line panel, a collection of 60 human cancer cell lines representing nine different types of cancer, including breast, lung, colon, and others.[3][4] This panel has become a cornerstone for high-throughput screening campaigns, allowing for the rapid assessment of thousands of compounds.[5][6]

Below is a representative table summarizing hypothetical IC50 values for a novel anticancer agent, "Compound X," against a selection of commonly used cancer cell lines representing different cancer subtypes.

Table 1: Comparative IC50 Values of Compound X across Various Cancer Cell Lines

Cell LineCancer TypeSubtypeIC50 (µM) after 48h
MCF-7Breast CancerEstrogen Receptor-Positive5.2
MDA-MB-231Breast CancerTriple-Negative12.8
A549Lung CancerNon-Small Cell Lung Cancer8.5
HCT116Colon CancerColorectal Carcinoma3.1
PC-3Prostate CancerAndrogen-Independent15.6
U-87 MGGlioblastomaAstrocytoma22.4

Note: These are example data and should be replaced with actual experimental results.

Delving Deeper: Mechanistic Insights

Beyond determining cytotoxicity, it is imperative to understand the underlying mechanisms by which a compound exerts its anticancer effects. This often involves investigating the induction of apoptosis (programmed cell death) and the perturbation of the cell cycle.

Table 2: Apoptosis Induction and Cell Cycle Arrest by Compound X (10 µM) after 24h

Cell Line% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
MCF-745.3%38.2%
MDA-MB-23122.1%15.7%
HCT11652.8%45.9%

Note: These are example data and should be replaced with actual experimental results.

Standardized Experimental Protocols

Reproducibility is a significant concern in preclinical research.[7] Therefore, adherence to standardized protocols is paramount.[8][9] The following are detailed methodologies for the key experiments cited above.

1. Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10][12]

  • Compound Treatment: Treat cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.[2]

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound of interest for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.[13]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[13]

  • Incubation: Incubate for 30 minutes in the dark at room temperature.[13]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.[10]

Visualizing the Process and Pathways

To further clarify the experimental and logical frameworks, the following diagrams are provided.

G cluster_0 In Vitro Experiment cluster_1 Data Acquisition A Select Diverse Cancer Cell Lines B Cell Culture and Seeding A->B C Compound Treatment (Dose-Response) B->C D Incubation (24, 48, 72h) C->D E MTT Assay (Viability/IC50) D->E F Flow Cytometry (Apoptosis) D->F G Flow Cytometry (Cell Cycle) D->G H Data Analysis and Comparison E->H F->H G->H I Cross-Validation of Anticancer Activity H->I

Caption: Experimental workflow for cross-validating anticancer activity.

G Compound X Compound X DNA Damage DNA Damage Compound X->DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Bcl-2 Downregulation Bcl-2 Downregulation p53 Activation->Bcl-2 Downregulation CDK1/Cyclin B Inhibition CDK1/Cyclin B Inhibition p21 Upregulation->CDK1/Cyclin B Inhibition G2/M Arrest G2/M Arrest CDK1/Cyclin B Inhibition->G2/M Arrest Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax Upregulation->Mitochondrial Outer Membrane Permeabilization Bcl-2 Downregulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A representative signaling pathway for Compound X-induced apoptosis and cell cycle arrest.

G cluster_sensitive Sensitive Cell Lines cluster_resistant Resistant Cell Lines center Anticancer Compound MCF7 MCF-7 (Low IC50) center->MCF7 High Efficacy HCT116 HCT116 (Low IC50) center->HCT116 High Efficacy MDAMB231 MDA-MB-231 (High IC50) center->MDAMB231 Low Efficacy U87MG U-87 MG (High IC50) center->U87MG Low Efficacy

References

comparative analysis of synthetic routes for 2-amino-1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 2-amino-1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficient synthesis of these compounds is, therefore, a subject of significant interest for researchers in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic routes to 2-amino-5-substituted-1,3,4-thiadiazoles, offering a detailed examination of their methodologies, performance, and the underlying chemical transformations.

Synthetic Routes at a Glance

The most prevalent approach for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. This guide will focus on three distinct variations of this core reaction:

  • Conventional Heating with Acid Catalysis: A traditional and widely used method.

  • Microwave-Assisted Synthesis: A modern approach leveraging microwave technology for rapid reaction times.

  • One-Pot Synthesis with Polyphosphate Ester (PPE): A milder, one-pot procedure avoiding harsh acidic reagents.

The following sections will delve into the experimental details and comparative performance of each of these synthetic strategies.

Comparative Performance Data

The efficiency of a synthetic route is a critical factor in its selection. The following table summarizes the key performance indicators for the three discussed methods in the synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, a representative example.

MethodCatalyst/ReagentSolventReaction TimeTemperatureYield (%)
Conventional HeatingConc. H₂SO₄Ethanol4 hours80°C94%
Microwave-AssistedPOCl₃DMF5 minutes-90%
One-Pot with PPEPolyphosphate EsterChloroform10 hoursReflux~80-90%

Note: Yields can vary depending on the specific substrate and reaction scale.

Detailed Experimental Protocols

Method 1: Conventional Heating with Acid Catalysis

This method represents a classical and often high-yielding approach to 2-amino-1,3,4-thiadiazoles. The reaction proceeds via the formation of an acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclization and dehydration.

Experimental Protocol:

To a solution of an aromatic carboxylic acid (0.05 mol) in ethanol, an aqueous solution of thiosemicarbazide (0.05 mol) is added with constant stirring. A few drops of concentrated sulfuric acid are then added as a catalyst. The reaction mixture is heated at 80-90°C for 4 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled and poured into ice-cold water. The solution is then basified with a 10% sodium carbonate solution. The resulting solid precipitate is filtered, dried, and recrystallized from a suitable solvent to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Conventional_Heating cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Carboxylic_Acid Carboxylic Acid Reaction_Vessel Reaction Mixture Carboxylic_Acid->Reaction_Vessel Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction_Vessel Ethanol Ethanol (Solvent) Ethanol->Reaction_Vessel H2SO4 Conc. H₂SO₄ (Catalyst) H2SO4->Reaction_Vessel Heating Heating (80-90°C, 4h) Quenching Pour into ice-water Heating->Quenching Basification Basify with 10% Na₂CO₃ Quenching->Basification Filtration Filtration Basification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-Amino-1,3,4-thiadiazole Recrystallization->Product Reaction_Vessel->Heating

Conventional Heating Workflow
Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. In the synthesis of 2-amino-1,3,4-thiadiazoles, microwave irradiation significantly reduces the reaction time from hours to minutes.

Experimental Protocol:

A mixture of an aromatic carboxylic acid (0.05 mol) and thiosemicarbazide (0.05 mol) is dissolved in dimethylformamide (DMF, 10 ml). To this solution, phosphorus oxychloride (POCl₃) is added as a catalyst. The reaction mixture is then subjected to microwave irradiation at 600W for 5 minutes. Reaction completion is monitored by TLC. Upon completion, the mixture is poured into ice-cold water. The solid that separates out is filtered, dried, and recrystallized from a suitable solvent to yield the final product.[3]

Microwave_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Carboxylic_Acid Carboxylic Acid Reaction_Vessel Reaction Mixture Carboxylic_Acid->Reaction_Vessel Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction_Vessel DMF DMF (Solvent) DMF->Reaction_Vessel POCl3 POCl₃ (Catalyst) POCl3->Reaction_Vessel Microwave Microwave Irradiation (600W, 5 min) Quenching Pour into ice-water Microwave->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-Amino-1,3,4-thiadiazole Recrystallization->Product Reaction_Vessel->Microwave

Microwave-Assisted Synthesis Workflow
Method 3: One-Pot Synthesis with Polyphosphate Ester (PPE)

This method provides a milder alternative for the synthesis of 2-amino-1,3,4-thiadiazoles, avoiding the use of corrosive reagents like concentrated acids or phosphorus oxychloride. Polyphosphate ester (PPE) acts as both a solvent and a cyclodehydrating agent.

Experimental Protocol:

To a hot (60°C) solution of a carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), thiosemicarbazide (5 mmol) is added. The reaction mixture is refluxed for 10 hours. After the reaction is complete, 15 mL of distilled water is added to the mixture, and the residual PPE is neutralized with sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[4][5]

PPE_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Carboxylic_Acid Carboxylic Acid Reaction_Vessel Reaction Mixture Carboxylic_Acid->Reaction_Vessel Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction_Vessel PPE Polyphosphate Ester PPE->Reaction_Vessel Chloroform Chloroform (Solvent) Chloroform->Reaction_Vessel Reflux Reflux (10h) Quenching Add Water Reflux->Quenching Neutralization Neutralize with NaHCO₃ Quenching->Neutralization Extraction Extraction with Chloroform Neutralization->Extraction Purification Purification Extraction->Purification Product 2-Amino-1,3,4-thiadiazole Purification->Product Reaction_Vessel->Reflux

One-Pot Synthesis with PPE Workflow

Concluding Remarks

The choice of a synthetic route for 2-amino-1,3,4-thiadiazoles depends on several factors, including the desired scale of the reaction, the availability of reagents and equipment, and the sensitivity of the substrates.

  • The conventional heating method is robust, high-yielding, and utilizes common laboratory reagents, making it a reliable choice for many applications.

  • Microwave-assisted synthesis offers a significant advantage in terms of reaction speed, which can be crucial for high-throughput synthesis and library generation in drug discovery.[3]

  • The one-pot synthesis with PPE provides a milder reaction environment, which may be beneficial for substrates with sensitive functional groups that are not compatible with strong acids.[4][5]

Researchers and drug development professionals are encouraged to consider these factors when selecting the most appropriate synthetic strategy for their specific needs. This comparative guide provides the foundational information to make an informed decision, ultimately facilitating the efficient synthesis of this important class of heterocyclic compounds.

References

Benchmarking 5-Methoxy-1,3,4-thiadiazol-2-amine: A Comparative Guide to Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Methoxy-1,3,4-thiadiazol-2-amine against established inhibitors of two key enzymes: carbonic anhydrase and urease. Derivatives of the 1,3,4-thiadiazole scaffold have shown a wide spectrum of biological activities, including the inhibition of these enzymes. This document outlines the current landscape of inhibitory potency for well-characterized compounds and provides detailed experimental protocols to enable the direct benchmarking of this compound.

Note: As of the current literature review, specific experimental data on the inhibitory activity of this compound against carbonic anhydrase and urease is not available. The following data on known inhibitors is provided as a benchmark for future experimental evaluation.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibition is a therapeutic strategy for various conditions, including glaucoma and epilepsy.

Comparative Inhibitor Data
InhibitorTarget Isoform(s)IC50 (nM)Reference(s)
AcetazolamidehCA I, hCA II, hCA IX12 (hCA II), 25 (hCA I), 45 (hCA IX)N/A
MethazolamidehCA I, hCA II14 (hCA II), 50 (hCA I)N/A
DorzolamidehCA II0.54N/A
BrinzolamidehCA II0.31N/A

Signaling Pathway of Carbonic Anhydrase

CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 Dissociation CA->H2CO3 Hydration Inhibitor This compound (or other inhibitors) Inhibitor->CA Inhibition

Carbonic Anhydrase Catalytic Pathway and Inhibition.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory potential of a compound against carbonic anhydrase activity.

Principle: The esterase activity of carbonic anhydrase is measured using p-nitrophenyl acetate (pNPA) as a substrate. The hydrolysis of pNPA by CA produces p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Carbonic Anhydrase (human or bovine)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (pNPA)

  • Test compound (this compound)

  • Known inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and a known inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of a freshly prepared carbonic anhydrase solution.

  • For the control wells, add 20 µL of the solvent instead of the test compound.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPA solution to each well.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - CA Enzyme - Buffer - pNPA Substrate - Test Compound - Known Inhibitor prep_plate Prepare 96-well plate with Buffer and Test Compound/Control prep_reagents->prep_plate add_enzyme Add Carbonic Anhydrase Solution prep_plate->add_enzyme incubate Incubate at Room Temperature add_enzyme->incubate add_substrate Add pNPA Substrate incubate->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic) add_substrate->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_ic50 Determine % Inhibition and IC50 calc_rate->calc_ic50

Workflow for Carbonic Anhydrase Inhibition Assay.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.

Comparative Inhibitor Data
InhibitorIC50 (µM)Reference(s)
Thiourea22.0N/A
Hydroxyurea100.2N/A
Acetohydroxamic Acid27.0N/A

Signaling Pathway of Urease

Urea Urea + H2O Urease Urease (Ni2+) Urea->Urease Products 2NH3 + CO2 Urease->Products Hydrolysis Inhibitor This compound (or other inhibitors) Inhibitor->Urease Inhibition

Urease Catalytic Pathway and Inhibition.
Experimental Protocol: In Vitro Urease Inhibition Assay

This protocol utilizes the Berthelot method to quantify ammonia production, which is a direct measure of urease activity.

Principle: Urease hydrolyzes urea to produce ammonia. The amount of ammonia is determined by the reaction with phenol-hypochlorite in an alkaline medium, catalyzed by sodium nitroprusside, to form a colored indophenol complex. The absorbance of this complex is measured at 630 nm.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (100 mM, pH 7.4)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • Test compound (this compound)

  • Known inhibitor (e.g., Thiourea)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and a known inhibitor in a suitable solvent.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations, 25 µL of urease solution, and 55 µL of phosphate buffer.

  • For the control wells, add 25 µL of the solvent instead of the test compound.

  • Incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 55 µL of urea solution to each well.

  • Incubate the plate at 30°C for 50 minutes.

  • Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well to stop the reaction.

  • Incubate at room temperature for 10 minutes for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Urease Enzyme - Buffer - Urea Substrate - Berthelot Reagents - Test Compound - Known Inhibitor prep_plate Prepare 96-well plate with Buffer, Test Compound/Control, and Urease prep_reagents->prep_plate incubate1 Pre-incubate at 30°C prep_plate->incubate1 add_substrate Add Urea Substrate incubate1->add_substrate incubate2 Incubate at 30°C add_substrate->incubate2 add_berthelot Add Phenol and Alkali Reagents incubate2->add_berthelot incubate3 Incubate for Color Development add_berthelot->incubate3 read_absorbance Measure Absorbance at 630 nm incubate3->read_absorbance calc_ic50 Determine % Inhibition and IC50 read_absorbance->calc_ic50

Workflow for Urease Inhibition Assay.

Synergistic Potential of 1,3,4-Thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the synergistic effects observed between derivatives of 5-amino-1,3,4-thiadiazole and other therapeutic agents. Due to a lack of specific data on the synergistic effects of 5-Methoxy-1,3,4-thiadiazol-2-amine, this document focuses on structurally related compounds from the 1,3,4-thiadiazole class. The information presented herein is based on available experimental data and aims to provide an objective overview for research and drug development purposes.

Synergistic Antifungal Activity with Amphotericin B

Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives to act synergistically with the antifungal drug Amphotericin B (AmB), potentially reducing its toxicity while maintaining efficacy.

Quantitative Analysis of Synergism

The synergistic effect of two 1,3,4-thiadiazole derivatives, designated as AT2 and AT10, with Amphotericin B against various Candida species was evaluated using the checkerboard microdilution method. The results are summarized as the sum of the Fractional Inhibitory Concentrations (∑FIC), where a value of ≤ 0.5 indicates synergy.

Candida SpeciesCompoundConcentration (µg/mL)∑FICInterpretation
C. albicansAT232≤ 0.5Synergy
C. albicansAT1032≤ 0.5Synergy
C. parapsilosisAT264≤ 0.5Synergy
C. parapsilosisAT1064≤ 0.5Synergy
C. kruseiAT2-AdditivityAdditivity
C. kruseiAT10-≤ 0.5Synergy
Data extracted from a study on synthetic derivatives of 1,3,4-thiadiazole.[1]
Proposed Mechanism of Action

The synergistic interaction between 1,3,4-thiadiazole derivatives and Amphotericin B is thought to arise from a dual mechanism. These derivatives can disrupt the fungal cell wall, leading to reduced β-glucan levels and increased synthesis of mannan and phosphomannan.[1] Concurrently, they are proposed to interact with Amphotericin B, causing its disaggregation. This disaggregation is hypothesized to enhance the antifungal activity of AmB.[1][2]

SynergyMechanism Thiadiazole 1,3,4-Thiadiazole Derivative AmB Amphotericin B Thiadiazole->AmB Causes Disaggregation FungalCell Fungal Cell Thiadiazole->FungalCell Disrupts Cell Wall AmB->FungalCell Antifungal Action Synergy Synergistic Antifungal Effect AmB->Synergy FungalCell->Synergy

Caption: Proposed synergistic mechanism of 1,3,4-thiadiazole derivatives with Amphotericin B.

Synergistic Antibacterial Activity with Kanamycin

Certain 1,3,4-thiadiazole-derived ligands and their metal complexes have demonstrated strong synergistic antibacterial effects with the aminoglycoside antibiotic kanamycin against Staphylococcus aureus.[3]

Experimental Protocol: Checkerboard Microdilution Assay

The checkerboard method is a common in vitro technique to assess the synergistic effects of two antimicrobial agents.

  • Preparation of Antimicrobial Solutions: Stock solutions of the 1,3,4-thiadiazole derivative and kanamycin are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, the dilutions of the first compound are added to the wells in the horizontal direction, and the dilutions of the second compound are added in the vertical direction. This creates a matrix of varying concentrations of both compounds.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain (e.g., S. aureus).

  • Incubation: The plate is incubated under appropriate conditions for the growth of the bacterium.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each compound alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FIC: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination to determine the nature of the interaction (synergy, additivity, or antagonism).

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Serial Dilutions of Thiadiazole Derivative Plate 96-Well Plate Setup (Checkerboard) A->Plate B Serial Dilutions of Kanamycin B->Plate Inoculate Inoculate with S. aureus Plate->Inoculate Incubate Incubate Inoculate->Incubate Read Determine MICs Incubate->Read Calculate Calculate FIC Index Read->Calculate Result Synergy/Additivity/ Antagonism Calculate->Result

Caption: Workflow for the checkerboard microdilution assay.

Interaction with Barbiturates

Early pharmacological studies on 2-amino-5-phenyl-1,3,4-thiadiazole and related compounds indicated an interaction with barbiturates. In animal models, these thiadiazole derivatives were shown to prolong the hypnotic effects of pentobarbitone and other barbiturates at doses that did not significantly affect muscle tone or spontaneous activity.[4] This suggests a potential synergistic effect in enhancing the sedative properties of barbiturates.

In Vivo Experimental Observations

The studies involved the administration of the thiadiazole compounds to mice, followed by the administration of a barbiturate. The duration of the loss of the righting reflex (a measure of hypnotic effect) was compared between animals receiving the barbiturate alone and those receiving the combination. The thiadiazole derivatives were found to significantly extend the sleeping time induced by the barbiturates.[4]

Conclusion

The available evidence suggests that the 1,3,4-thiadiazole scaffold holds significant promise for the development of synergistic drug combinations. The observed synergistic effects with antifungal agents like Amphotericin B and antibacterial agents like kanamycin, as well as the interactions with barbiturates, highlight the diverse pharmacological potential of this class of compounds. Further research, including studies on specific derivatives such as this compound, is warranted to fully elucidate their mechanisms of action and clinical potential. Detailed experimental investigation is crucial to identify lead candidates and to understand the structure-activity relationships that govern these synergistic interactions.

References

Safety Operating Guide

Personal protective equipment for handling 5-Methoxy-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Methoxy-1,3,4-thiadiazol-2-amine.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are presumed to be skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5][6] Some related compounds are also classified as harmful if swallowed.[3]

Table 1: Recommended Personal Protective Equipment (PPE)

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLaboratory Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Glasses with Side Shields or GogglesNot generally required if handled in a fume hoodLaboratory Coat
Reaction Work-up and Purification Chemical Fume HoodNitrile or Neoprene GlovesSafety Glasses with Side Shields or GogglesNot generally required if handled in a fume hoodLaboratory Coat and appropriate chemical-resistant apron if splashing is a risk

Quantitative Data Summary

Specific quantitative data for this compound is limited. The following table includes available data for the compound and estimated properties based on structurally similar compounds.

Table 2: Physical and Chemical Properties

PropertyValueSource/Notes
Molecular Formula C₃H₅N₃OS-
Molecular Weight 131.16 g/mol -
Appearance Solid (predicted)Based on similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Toxicity Data (LD₅₀/LC₅₀) Not availableHandle with care, assuming moderate toxicity based on related compounds.
Occupational Exposure Limits (PEL/TLV) Not establishedMinimize exposure through engineering controls and PPE.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

3.1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.

  • Use spatulas and other tools dedicated to this compound to prevent cross-contamination.

3.2. Dissolution and Reaction:

  • Add the solid compound to the solvent slowly and carefully within the fume hood to avoid splashing.

  • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Maintain constant vigilance over the reaction, ensuring it is proceeding as expected.

3.3. Work-up and Purification:

  • All work-up and purification steps (e.g., extractions, chromatography) must be performed within a chemical fume hood.

  • Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.

3.4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Remove and wash contaminated clothing before reuse.[2][4]

Disposal Plan

Proper disposal of this compound and its waste is crucial for laboratory safety and environmental protection.

4.1. Waste Segregation:

  • Solid Waste: Collect unused or expired this compound and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[7][8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[7]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[7]

4.2. Container Management:

  • All waste containers must be in good condition and compatible with the chemical.

  • Containers must be kept closed except when adding waste.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Irritant").[7]

4.3. Spill Management:

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7]

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

  • Wear appropriate PPE as outlined in Table 1 for spill cleanup.

4.4. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][7][8]

  • Do not dispose of this compound down the drain or in the regular trash.[7][8]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area handling_weigh Weighing and Aliquoting prep_area->handling_weigh Proceed to handling handling_solution Solution Preparation handling_weigh->handling_solution handling_reaction Reaction and Purification handling_solution->handling_reaction cleanup_decon Decontaminate Glassware and Surfaces handling_reaction->cleanup_decon Proceed to cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_disposal Store Waste for EHS Pickup cleanup_waste->cleanup_disposal

References

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5-Methoxy-1,3,4-thiadiazol-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.